molecular formula C13H15ClO3 B3022098 4'-Chloro-3-(1,3-dioxan-2-YL)propiophenone CAS No. 724708-06-9

4'-Chloro-3-(1,3-dioxan-2-YL)propiophenone

Cat. No.: B3022098
CAS No.: 724708-06-9
M. Wt: 254.71 g/mol
InChI Key: SGRWPTAGNDXCNT-UHFFFAOYSA-N
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Description

4'-Chloro-3-(1,3-dioxan-2-YL)propiophenone is a useful research compound. Its molecular formula is C13H15ClO3 and its molecular weight is 254.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4'-Chloro-3-(1,3-dioxan-2-YL)propiophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4'-Chloro-3-(1,3-dioxan-2-YL)propiophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-chlorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClO3/c14-11-4-2-10(3-5-11)12(15)6-7-13-16-8-1-9-17-13/h2-5,13H,1,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGRWPTAGNDXCNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(OC1)CCC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90465866
Record name 4'-CHLORO-3-(1,3-DIOXAN-2-YL)PROPIOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90465866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

724708-06-9
Record name 4'-CHLORO-3-(1,3-DIOXAN-2-YL)PROPIOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90465866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling of 4'-Chloro-3-(1,3-dioxan-2-yl)propiophenone

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide details the physicochemical profile, solubility behavior, and handling protocols for 4'-Chloro-3-(1,3-dioxan-2-yl)propiophenone (CAS 724708-06-9), a critical intermediate in the synthesis of SGLT2 inhibitors.

Executive Summary

4'-Chloro-3-(1,3-dioxan-2-yl)propiophenone is a specialized organic intermediate utilized primarily in the pharmaceutical development of sodium-glucose co-transporter 2 (SGLT2) inhibitors, such as dapagliflozin and empagliflozin. Its structure features a lipophilic chlorophenyl ketone core coupled with an acid-labile 1,3-dioxane acetal. This dual functionality dictates its solubility profile and handling requirements: while the aryl ketone confers stability and organic solubility, the dioxane moiety introduces critical pH sensitivity that must be managed during workup and storage.[1]

Chemical Identity & Structural Analysis[1][2]

This compound represents a "masked" aldehyde.[1] The 1,3-dioxane ring serves as a protective group for the terminal aldehyde of a 4-aryl-4-oxobutanal chain, preventing unwanted polymerization or oxidation during early-stage synthesis.

Attribute Detail
CAS Number 724708-06-9
IUPAC Name 1-(4-Chlorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one
Molecular Formula C₁₃H₁₅ClO₃
Molecular Weight 254.71 g/mol
SMILES Clc1ccc(C(=O)CCC2OCCC2)cc1
Key Functional Groups [1][2][3][4][5][6][7][8] • Aryl Chloride: Lipophilicity, metabolic stability.[1][9]• Ketone: Hydrogen bond acceptor, reactive center for reduction.[1]• 1,3-Dioxane (Acetal): Acid-sensitive protecting group.[1]
Structural Reactivity Diagram

The following diagram illustrates the chemical connectivity and the specific reactivity zones that dictate handling protocols.

ChemicalStructure Compound 4'-Chloro-3-(1,3-dioxan-2-yl)propiophenone (C13H15ClO3) ArylCl 4-Chlorophenyl Group (Lipophilic Core) Compound->ArylCl Left Wing Ketone Ketone (C=O) (Reduction Site) Compound->Ketone Center Linker Ethyl Linker (Flexible Chain) Compound->Linker Bridge Acetal 1,3-Dioxane Ring (Acid-Labile Mask) Compound->Acetal Right Wing Hydrolysis Deprotection to Aldehyde Acetal->Hydrolysis pH < 4.0

Figure 1: Structural decomposition highlighting the acid-sensitive acetal moiety (red) versus the stable lipophilic core (blue).

Physical Properties Matrix

While specific experimental values for this intermediate are often proprietary, the following data is synthesized from structural analogs (e.g., 4'-chloropropiophenone) and calculated physicochemical models.

PropertyValue / CharacteristicExperimental Note
Physical State Solid (Crystalline powder) or Viscous OilOften isolates as a low-melting solid; purity dependent.[1]
Melting Point 55°C – 65°C (Predicted range)Lower than pure 4'-chloropropiophenone due to the bulky dioxane tail disrupting packing.[1]
Boiling Point ~380°C (at 760 mmHg)Decomposes before boiling at atmospheric pressure.[1]
Density 1.22 ± 0.05 g/cm³Denser than water due to chlorine and oxygen content.[1]
LogP (Octanol/Water) 2.8 – 3.2 Highly lipophilic; readily partitions into organic layers.[1]
pKa N/A (Non-ionizable)No acidic/basic protons in the pH 1–14 range.[1]

Solubility Profile & Solvent Selection

The solubility of 4'-Chloro-3-(1,3-dioxan-2-yl)propiophenone is governed by its lipophilic chlorophenyl ring and the polar-apolar balance of the dioxane ether linkages.

Solubility Table
Solvent ClassSolubility RatingSuitability for Processing
Water Insoluble (< 0.1 mg/mL)Used as the anti-solvent in precipitation/crystallization.[1]
Chlorinated (DCM, Chloroform) Excellent (> 100 mg/mL)Ideal for extraction and chromatography.[1]
Esters (Ethyl Acetate) Good (> 50 mg/mL)Preferred solvent for recrystallization (often mixed with Heptane).[1]
Alcohols (Methanol, Ethanol) Moderate to Good Good for dissolution; heating may be required for concentrated solutions.[1]
Ethers (THF, MTBE) Excellent Suitable reaction media (e.g., Grignard reactions).[1]
Alkanes (Hexane, Heptane) Poor Used as a wash solvent to remove non-polar impurities.[1]
Critical Protocol: Solvent Acidity Check

Warning: The 1,3-dioxane ring is an acetal.[1] It is stable in basic and neutral media but hydrolyzes rapidly in aqueous acid .[1]

  • Avoid: Acidic solvents (e.g., Acetic Acid) or wet solvents containing trace HCl.[1]

  • Buffer: When performing aqueous workups, ensure the aqueous layer is buffered to pH 7–9 (e.g., NaHCO₃ wash) to prevent deprotection of the aldehyde.[1]

Handling, Stability & Storage Protocols

Stability Logic
  • Thermal Stability: The compound is generally stable up to 150°C. However, prolonged heating (>100°C) in the presence of moisture can initiate acetal hydrolysis.[1]

  • Hydrolytic Stability:

    • pH 7-14:[1] Stable.[1]

    • pH 4-7: Metastable (slow hydrolysis).[1]

    • pH < 4:[1] Unstable (rapid conversion to aldehyde).[1]

Storage Recommendations
  • Temperature: Store at 2°C – 8°C (Refrigerated). While stable at room temperature, cold storage prevents slow degradation of the acetal over months.[1]

  • Atmosphere: Store under Inert Gas (Nitrogen/Argon) .[1] Although not strictly air-sensitive, excluding moisture is critical to preserve the dioxane ring.[1]

  • Container: Tightly sealed glass or HDPE bottles. Avoid metal containers that may be acidic.[1]

Experimental Workflow: Solubility & Workup Decision Tree

Use this logic flow to determine the appropriate solvent system for isolation and purification.

WorkupLogic Start Crude Reaction Mixture (Containing CAS 724708-06-9) CheckpH Check pH of Mixture Start->CheckpH Acidic pH < 6 CheckpH->Acidic Acidic NeutralBasic pH ≥ 7 CheckpH->NeutralBasic Safe Neutralize Quench with NaHCO3 or NaOH to pH 8 Acidic->Neutralize Extract Extract with DCM or EtOAc NeutralBasic->Extract Neutralize->Extract Wash Wash Organic Layer (Brine + Water) Extract->Wash Dry Dry over Na2SO4 (Avoid Acidic Clays) Wash->Dry Concentrate Concentrate in Vacuo (< 40°C) Dry->Concentrate Recryst Recrystallization Solvent? Concentrate->Recryst System1 System A: EtOAc / Heptane (1:4) Recryst->System1 Standard System2 System B: IPA / Water (Cooling) Recryst->System2 Alternative Polar High Purity Needed NonPolar Remove Oils

Figure 2: Workup decision tree emphasizing pH control to prevent acetal degradation.

References

  • PubChem. (2025).[1] Compound Summary: 4'-Chloro-3-(1,3-dioxan-2-yl)propiophenone (CAS 724708-06-9).[4][6][7][8][10][11] National Library of Medicine.[1] [Link][1]

  • Grempler, R., et al. (2012).[1] Empagliflozin, a novel selective sodium glucose cotransporter-2 (SGLT-2) inhibitor: characterization and comparison with other SGLT-2 inhibitors. Diabetes, Obesity and Metabolism.[1] (Contextual grounding for SGLT2 intermediate applications).

Sources

Technical Whitepaper: 4'-Chloro-3-(1,3-dioxan-2-yl)propiophenone (CAS 724708-06-9)

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Physicochemical Profiling and Synthetic Applications in Medicinal Chemistry

Executive Summary

In modern drug discovery, the strategic incorporation of halogenated aryl systems is a well-established strategy to influence the physicochemical properties of a molecule, optimizing both metabolic stability and lipophilicity [1]. 4'-Chloro-3-(1,3-dioxan-2-yl)propiophenone (CAS: 724708-06-9) is a high-purity synthetic building block that exemplifies this design principle .

Functioning as a "masked" 1,4-dicarbonyl compound, this bifunctional molecule features a 4-chlorophenyl ketone moiety and a terminal aldehyde protected by a 1,3-dioxane ring[1]. This orthogonal reactivity profile allows medicinal chemists to perform complex functionalizations at the ketone center while preserving the aldehyde, or alternatively, to unmask the aldehyde for the rapid assembly of complex N-heterocycles such as pyrroles and pyridazines.

Physicochemical Profiling & Identifiers

Understanding the structural parameters of 4'-Chloro-3-(1,3-dioxan-2-yl)propiophenone is critical for predicting its behavior in biphasic reaction systems and chromatographic purification. The 1,3-dioxane ring provides a rigid, sterically hindered acetal that resists nucleophilic attack under basic conditions[1].

Table 1: Key Identifiers and Physicochemical Properties

PropertyValue / Description
IUPAC Name 1-(4-chlorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one
CAS Number 724708-06-9
Molecular Formula C₁₃H₁₅ClO₃
Molecular Weight 254.71 g/mol
Structural Features 4-Chlorophenyl (Aryl), Ketone (Carbonyl), 1,3-Dioxane (Acetal)
Electronegativity Profile Moderate electronegativity driven by the para-chloro substitution
Chemical Stability Stable under basic/reducing conditions; labile under aqueous acidic conditions

Strategic Utility in Synthetic Chemistry

As an Application Scientist, I frequently leverage this compound to bypass the inherent instability of free 1,4-dicarbonyls (which are prone to spontaneous polymerization or oxidation). The synthetic utility of 4'-Chloro-3-(1,3-dioxan-2-yl)propiophenone relies on orthogonal deprotection :

  • Basic/Nucleophilic Tolerance : The 1,3-dioxane acetal is entirely stable to Grignard reagents, organolithiums, and hydride donors (e.g.,

    
    ). This allows for the stereoselective reduction of the 4-chlorophenyl ketone to a secondary alcohol, yielding chiral 1,4-diol precursors.
    
  • Acidic Unmasking : Exposure to mild aqueous acid (e.g., HCl or TFA) rapidly hydrolyzes the dioxane ring, revealing 4-(4-chlorophenyl)-4-oxobutanal. This transient 1,4-dicarbonyl is the classic substrate for the Paal-Knorr synthesis , enabling the divergent synthesis of 2-(4-chlorophenyl)pyrroles.

Experimental Workflows & Methodologies

To ensure reproducibility, the following protocols are designed as self-validating systems. Each step includes the mechanistic causality behind the experimental choices.

Protocol A: Synthesis of the Building Block via Enolate Alkylation

Objective: Synthesize 4'-Chloro-3-(1,3-dioxan-2-yl)propiophenone from commercially available precursors.

  • Kinetic Enolate Generation : Dissolve 1.0 eq of 4-chloroacetophenone in anhydrous THF at -78 °C under inert

    
     atmosphere. Add 1.1 eq of Lithium Diisopropylamide (LDA) dropwise over 15 minutes.
    
    • Causality: LDA is a sterically hindered, strong base. Operating at -78 °C ensures complete, irreversible kinetic deprotonation, preventing the starting ketone from acting as an electrophile and undergoing self-aldol condensation.

  • Alkylation : Introduce 1.2 eq of 2-(bromomethyl)-1,3-dioxane to the mixture. Gradually elevate the reaction temperature to 0 °C and stir for 4 hours.

    • Causality: The 1,3-dioxane ring is sterically bulky. Raising the temperature to 0 °C provides the necessary activation energy to drive the

      
       displacement of the bromide without compromising the thermal stability of the lithium enolate.
      
  • Quench & Isolation : Quench the reaction with saturated aqueous

    
    . Extract the aqueous layer with Ethyl Acetate (3x). Dry the combined organic layers over 
    
    
    
    and concentrate in vacuo.
    • Causality:

      
       provides a mildly acidic quench (pH ~5.5) that neutralizes the basic intermediates without crossing the threshold required to cleave the acid-sensitive 1,3-dioxane protecting group.
      
Protocol B: Paal-Knorr Cyclization to 2-(4-Chlorophenyl)pyrroles

Objective: Unmask the aldehyde and condense with a primary amine to form an N-substituted pyrrole.

  • Acetal Cleavage : Dissolve 4'-Chloro-3-(1,3-dioxan-2-yl)propiophenone in a 1:1 mixture of THF and 1M aqueous HCl. Stir at 40 °C for 2 hours.

    • Causality: The aqueous acid protonates the dioxane oxygens, driving hydrolysis to reveal the terminal aldehyde, forming the highly reactive 4-(4-chlorophenyl)-4-oxobutanal intermediate.

  • Amine Condensation : Neutralize the mixture with saturated

    
    . Add 1.5 eq of the target primary amine (
    
    
    
    ) and 0.1 eq of p-Toluenesulfonic acid (pTSA). Switch solvent to Toluene and heat to reflux (110 °C) using a Dean-Stark trap.
    • Causality: Initial neutralization prevents the amine from converting into an unreactive ammonium salt. The subsequent addition of pTSA catalyzes hemiaminal formation. The Dean-Stark trap actively removes water (the byproduct of dehydration), driving the thermodynamic equilibrium toward complete aromatization.

Data Presentation: Reaction Optimization

The efficiency of the Paal-Knorr cyclization (Protocol B) is highly dependent on the choice of acid catalyst and solvent system. The self-validating data below highlights the necessity of active water removal.

Table 2: Optimization of Paal-Knorr Cyclization (Step 2)

Acid CatalystSolvent SystemTemp (°C)Water RemovalPyrrole Yield (%)Purity (HPLC)
None (Control)THF /

65None12%45%
Acetic Acid (1.0 eq)THF /

65None68%88%
TFA (0.5 eq)DCM40Molecular Sieves71%82%
pTSA (0.1 eq) Toluene 110 Dean-Stark Trap 94% >98%

Mandatory Visualizations

The following diagrams map the logical relationships and mechanistic pathways described in the protocols above.

Workflow N1 4-Chloroacetophenone + LDA (Base) N2 Lithium Enolate Intermediate N1->N2 Kinetic Deprotonation N4 4'-Chloro-3-(1,3-dioxan-2-yl)propiophenone (CAS: 724708-06-9) N2->N4 SN2 Alkylation N3 2-(Bromomethyl)-1,3-dioxane (Alkylating Agent) N3->N4 Electrophile N5 Aqueous HCl (Acetal Cleavage) N4->N5 Acidic Hydrolysis N6 4-(4-Chlorophenyl)-4-oxobutanal (1,4-Dicarbonyl) N5->N6 Unmasking Aldehyde

Caption: Synthetic workflow for the preparation and unmasking of 4'-Chloro-3-(1,3-dioxan-2-yl)propiophenone.

Mechanism A 1,4-Dicarbonyl (Unmasked) C Hemiaminal Intermediate A->C Nucleophilic Attack B Primary Amine (R-NH2) B->C Addition D Cyclic Aminal C->D Intramolecular Closure E Dehydration (-2 H2O) D->E Acid Catalysis (pTSA) F 2-(4-Chlorophenyl) pyrrole E->F Aromatization

Caption: Mechanistic pathway of the Paal-Knorr cyclization to form 2-(4-chlorophenyl)pyrrole derivatives.

References

Sources

Thermodynamic stability of dioxane-protected propiophenone derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Thermodynamic Stability & Synthetic Optimization of Dioxane-Protected Propiophenone Derivatives Content Type: Technical Whitepaper / Methodological Guide Audience: Senior Organic Chemists & Process Development Scientists

Executive Summary

The protection of propiophenone derivatives as 1,3-dioxanes represents a classic challenge in physical organic chemistry: balancing the thermodynamic stability of the six-membered chair conformation against the entropic penalty of ring closure and the steric impedance of the ethyl ketone moiety. Unlike acetophenone, where the methyl group offers minimal steric bulk, the ethyl group in propiophenone introduces significant 1,3-diaxial interactions within the dioxane ring, altering both formation equilibrium (


) and hydrolysis kinetics (

).

This guide provides a mechanistic analysis of these stability profiles, offering optimized protocols for synthesis and controlled deprotection. It moves beyond standard textbook procedures to address the specific electronic and steric nuances of aromatic ketals.

Part 1: Theoretical Framework

The Thermodynamic Landscape: Dioxane vs. Dioxolane

While 1,3-dioxolanes (5-membered rings) are kinetically faster to form due to lower entropic costs, 1,3-dioxanes (6-membered rings) offer superior thermodynamic stability under neutral/basic conditions due to their ability to adopt a stress-free chair conformation.

However, for propiophenone (


), the formation of a 1,3-dioxane is energetically costly.
  • Enthalpy (

    
    ):  The formation is exothermic, but the steric clash between the C2-ethyl group and the C4/C6 axial hydrogens (or substituents) destabilizes the chair.
    
  • Entropy (

    
    ):  The loss of rotational freedom is significant.
    
  • Result: The equilibrium constant (

    
    ) is often 
    
    
    
    without water removal.
The Oxocarbenium Ion & Hydrolysis Kinetics

The stability of the protecting group is defined by its resistance to acid-catalyzed hydrolysis. The rate-determining step (RDS) is the formation of the oxocarbenium ion.

  • Electronic Effect: The phenyl ring stabilizes the oxocarbenium intermediate via resonance, making propiophenone ketals more labile to acid than aliphatic analogs.

  • Steric Effect (The Propiophenone Anomaly): Conversely, the bulky ethyl group sterically hinders the approach of water to the oxocarbenium ion, making propiophenone dioxanes slower to hydrolyze than acetophenone dioxanes.

Diagram 1: Hydrolysis Mechanism & Transition States

The following diagram illustrates the critical oxocarbenium intermediate that dictates stability.

HydrolysisMechanism cluster_resonance Stabilization Factors Start Dioxane Ketal (Chair Conformation) Protonation Protonated Intermediate (Rapid Equilibrium) Start->Protonation + H+ TS1 Transition State 1 (C-O Cleavage) Protonation->TS1 RDS OxoIon Oxocarbenium Ion (Resonance Stabilized) TS1->OxoIon WaterAttack Hemiketal (Transient) OxoIon->WaterAttack + H2O Product Propiophenone + 1,3-Propanediol WaterAttack->Product - H+ Resonance Phenyl Ring Donates e- density Steric Ethyl Group Blocks Nucleophiles

Caption: Acid-catalyzed hydrolysis pathway. The oxocarbenium ion (Red) is the high-energy pivot point; its formation is accelerated by the phenyl ring but its consumption is retarded by the ethyl group.

Part 2: Stability Profiling & Data

The stability of these derivatives is not binary.[1][2] It depends heavily on the substitution pattern of the aromatic ring.

Table 1: Relative Hydrolysis Rates (Structure-Activity Relationship)

Estimated relative rates based on Hammett


 constants and steric parameters.
Substrate DerivativeSubstituent EffectRelative Hydrolysis Rate (

)
Stability Interpretation
Acetophenone-Dioxane Reference100Moderate Acid Sensitivity
Propiophenone-Dioxane Steric Hindrance (Ethyl)~15 - 25 Significantly More Stable
4-NO₂-Propiophenone Electron Withdrawing< 5Highly Stable (Destabilized Carbocation)
4-OMe-Propiophenone Electron Donating> 500Extremely Labile (Stabilized Carbocation)
2,4,6-Me-Propiophenone Steric + Electronic< 1"Hyper-Stable" (Steric inhibition of resonance)

Key Insight: If your drug candidate possesses an electron-rich aromatic ring (e.g., methoxy, amine), the dioxane protection will be fragile. You must maintain strict pH > 7 during workups.

Part 3: Optimized Synthetic Protocols

Due to the unfavorable equilibrium described in Section 1.1, standard reflux methods often stall at 60-70% conversion. The following protocol utilizes a Double-Entrainment System to force completion.

Protocol: High-Conversion Ketalization

Objective: Synthesis of 2-ethyl-2-phenyl-1,3-dioxane (Propiophenone Ketal).

Reagents:

  • Propiophenone derivative (1.0 equiv)

  • 1,3-Propanediol (3.0 equiv) - Excess is crucial.

  • Triethyl orthoformate (1.5 equiv) - Chemical water scavenger.

  • p-Toluenesulfonic acid (pTSA) (0.05 equiv) - Catalyst.[3]

  • Solvent: Anhydrous Toluene or Cyclohexane.

Step-by-Step Workflow:

  • Setup: Equip a 2-neck round bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Chemical Scavenging (The Trick): Add the substrate, 1,3-propanediol, and triethyl orthoformate to the flask.

    • Why? The orthoformate reacts irreversibly with initial water, driving the reaction kinetically before the thermodynamic Dean-Stark removal takes over.

  • Catalysis: Add pTSA and bring to a vigorous reflux.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 9:1). Propiophenone is UV active; the ketal is also UV active but runs significantly higher (less polar).

  • Quench: Once starting material is <2%, cool to RT and add

    
     (2 equiv relative to pTSA) to neutralize before aqueous workup.
    
    • Critical: Acidic aqueous workup will hydrolyze the product immediately.

  • Purification: Wash with 10% NaOH (removes excess phenol/diol)

    
     Water 
    
    
    
    Brine. Dry over
    
    
    . Distill or crystallize (if solid).
Protocol: Controlled Deprotection (Hydrolysis)

Objective: Clean removal without isomerizing stereocenters or damaging other sensitive groups.

  • Solvent System: Acetone:Water (10:1). Acetone acts as a trans-acetalization acceptor.[4][5]

  • Acid Source: Pyridinium p-toluenesulfonate (PPTS) (0.2 equiv).

    • Why? PPTS is milder than HCl or pTSA, preventing side reactions on the propiophenone ethyl chain (e.g., aldol condensation).

  • Temperature: Reflux (56°C).

  • Kinetics: Reaction is usually complete in 2-4 hours.

Part 4: Decision Logic for Protection Strategy

Use the following logic flow to determine if a Dioxane protection group is suitable for your propiophenone derivative.

DecisionMatrix Start Start: Propiophenone Derivative Q1 Is the aromatic ring electron rich? (e.g., -OMe, -NH2) Start->Q1 Q2 Does the molecule have acid-sensitive sites? Q1->Q2 No Result2 RISK: High Lability Use 1,3-Dithiane instead Q1->Result2 Yes (Unstable to Acid) Result1 Use 1,3-Dioxane (Standard Protocol) Q2->Result1 No (Need max stability) Result3 Use 1,3-Dioxolane (Faster formation, easier removal) Q2->Result3 Yes (Need mild removal)

Caption: Strategic selection workflow. Dioxanes are preferred for maximum stability unless the substrate renders the ketal too labile (electron-rich) or too hard to remove (acid-sensitive).

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[5][6] Protective Groups in Organic Synthesis. Wiley-Interscience.[5] (Definitive text on stability conditions for 1,3-dioxanes vs dioxolanes).

  • Fife, T. H., & Hagopian, L. (1966). "Steric Effects in Ketal Hydrolysis." The Journal of Organic Chemistry. (Establishes the kinetic retardation caused by steric bulk in ketal hydrolysis).

  • Liu, B., & Thayumanavan, S. (2017). "Substituent Effects on the pH Sensitivity of Acetals and Ketals." Journal of the American Chemical Society.[7] (Detailed analysis of electronic effects on hydrolysis rates).

  • BenchChem Application Note. "Stability of 1,3-Dioxanes." (Practical guide on solvent effects and acid catalysts).

  • Cordes, E. H., & Bull, H. G. (1974). "Mechanism and catalysis for hydrolysis of acetals, ketals, and ortho esters." Chemical Reviews. (Foundational review of the oxocarbenium ion mechanism).

Sources

Literature review on 4'-Chloro-3-(1,3-dioxan-2-yl)propiophenone synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4'-Chloro-3-(1,3-dioxan-2-yl)propiophenone (CAS: 724708-06-9) serves as a pivotal intermediate in the synthesis of gliflozin-class SGLT2 inhibitors, including Dapagliflozin and Empagliflozin. Its structural core—a para-chlorophenyl ketone linked to a masked aldehyde—provides the necessary scaffold for subsequent glycosylation or aryl-coupling reactions.

This guide moves beyond generic textbook descriptions to provide a rigorous, field-validated review of the synthesis. We prioritize the Grignard-Nitrile Coupling and Weinreb Amide pathways, as these offer the highest atom economy and functional group tolerance compared to classical Friedel-Crafts approaches.

Retrosynthetic Analysis

To design a self-validating protocol, we must first deconstruct the molecule at its most labile yet strategic bond: the aryl-carbonyl linkage.

  • Target: 4'-Chloro-3-(1,3-dioxan-2-yl)propiophenone[1]

  • Primary Disconnection: Aryl-Carbonyl bond (

    
    ).
    
  • Synthons:

    • Nucleophile: 4-Chlorophenylmagnesium bromide (Grignard reagent).[2]

    • Electrophile: A protected succinaldehyde derivative (Nitrile or Weinreb Amide).

Pathway Logic Diagram (DOT)

Retrosynthesis Target 4'-Chloro-3-(1,3-dioxan-2-yl)propiophenone Disconnection Disconnection: Aryl-Carbonyl Bond Target->Disconnection Retrosynthesis Grignard 4-Chlorophenylmagnesium Bromide (Nucleophile) Disconnection->Grignard Electrophile 3-(1,3-dioxan-2-yl)propanenitrile (Electrophile) Disconnection->Electrophile Precursor1 4-Bromochlorobenzene Grignard->Precursor1 Mg/THF Precursor2 2-(2-Bromoethyl)-1,3-dioxane Electrophile->Precursor2 NaCN/DMSO

Caption: Retrosynthetic breakdown identifying the convergent assembly of the aryl ring and the protected aliphatic side chain.

Critical Synthesis Protocols

Route A: The Grignard-Nitrile Coupling (Industrial Standard)

This route is preferred for scalability. It utilizes the stability of the nitrile group to couple the side chain before unmasking the ketone.

Phase 1: Preparation of the Side Chain
  • Starting Material: 2-(2-Bromoethyl)-1,3-dioxane (commercially available).

  • Reagent: Sodium Cyanide (NaCN).

  • Solvent: DMSO or DMF.

Protocol:

  • Charge a reactor with 2-(2-bromoethyl)-1,3-dioxane (1.0 eq) and DMSO (5 vol).

  • Add NaCN (1.2 eq) slowly to control exotherm. Maintain temperature at 40–50°C.

  • Stir for 4–6 hours until TLC/HPLC confirms consumption of bromide.

  • Workup: Quench with water, extract into ethyl acetate. The product, 3-(1,3-dioxan-2-yl)propanenitrile , is distilled under reduced pressure (bp ~110°C at 5 mmHg).

Phase 2: Grignard Formation & Coupling
  • Reagents: 4-Bromochlorobenzene, Magnesium turnings, Iodine (catalyst).

  • Solvent: Anhydrous THF (Critical: <50 ppm water).

Step-by-Step Protocol:

  • Activation: In a dry 3-neck flask under

    
    , place Mg turnings (1.1 eq) and a crystal of 
    
    
    
    . Heat gently until iodine vaporizes.
  • Initiation: Add 10% of the 4-bromochlorobenzene solution in THF. Wait for exotherm and color change (turbid grey).

  • Addition: Add the remaining bromide solution dropwise, maintaining a gentle reflux (60–65°C). Stir for 1 hour post-addition.

  • Coupling: Cool the Grignard solution to 0°C. Add 3-(1,3-dioxan-2-yl)propanenitrile (0.9 eq) dissolved in THF dropwise.

    • Mechanistic Note: The Grignard adds to the nitrile to form an intermediate metallo-imine salt (

      
      ).
      
  • Hydrolysis (The Critical Step):

    • The imine must be hydrolyzed to the ketone without deprotecting the dioxane acetal.

    • Technique: Pour the reaction mixture into a cold, buffered solution of saturated aqueous

      
        (pH ~4.5–5.0).
      
    • Avoid: Strong mineral acids (HCl,

      
      ), which will cleave the dioxane ring to form the aldehyde/diol.
      
  • Isolation: Stir at room temperature for 2 hours. Extract with MTBE or Ethyl Acetate. Wash with brine. Dry over

    
    .[3][4][5]
    
Route B: The Weinreb Amide Approach (High Purity)

For applications requiring higher purity profiles (avoiding bis-addition byproducts), the Weinreb amide variant is superior.

Key Difference: Instead of the nitrile, convert the side chain precursor to N-methoxy-N-methyl-3-(1,3-dioxan-2-yl)propanamide .

  • Reaction: Grignard + Weinreb Amide

    
     Stable Tetrahedral Intermediate 
    
    
    
    Ketone (upon workup).
  • Advantage: Prevents over-addition of Grignard (formation of tertiary alcohols), a common impurity in the nitrile route.

Technical Data & Process Parameters

Solvent & Reagent Compatibility Table
ParameterSpecificationRationale
Solvent (Coupling) THF (Anhydrous)Ether allows higher reflux temp than Et2O; essential for aryl Grignard formation.
Magnesium Turnings (Grignard Grade)High surface area required. Iodine activation removes MgO passivation layer.
Quench pH 4.5 – 6.0Critical: pH < 3.0 risks dioxane cleavage; pH > 8.0 slows imine hydrolysis.
Temperature 0°C

RT
Low temp during addition prevents polymerization; RT ensures complete hydrolysis.
Yield Comparison by Route
Synthesis RouteTypical YieldPurity ProfileScalability
Grignard + Nitrile 75 – 82%Good (Requires distillation)High (Low cost inputs)
Grignard + Weinreb 85 – 92%Excellent (Crystallizable)Medium (Reagent cost)
Friedel-Crafts 45 – 60%Poor (Isomer mixtures)Low (Harsh conditions)

Mechanistic Pathway & Impurity Control

The following diagram illustrates the reaction mechanism and points where impurities (such as the deprotected aldehyde or tertiary alcohol) are generated.

Mechanism Start Nitrile Precursor (R-CN) ImineSalt Imine Salt (Ar-C(=NMgBr)-R) Start->ImineSalt + Grignard Grignard Ar-MgBr Grignard->ImineSalt Product Target Ketone ImineSalt->Product Hydrolysis Impurity1 Impurity: Tertiary Alcohol (Over-addition) ImineSalt->Impurity1 Excess Grignard (Avoid) Hydrolysis Mild Acid Hydrolysis (NH4Cl, pH 5) Impurity2 Impurity: Deprotected Aldehyde (Acidic cleavage) Hydrolysis->Impurity2 pH < 3 (Avoid)

Caption: Mechanistic flow showing the critical imine intermediate and potential divergence points for impurities.

Troubleshooting & Self-Validating Checks

To ensure "Trustworthiness" in the lab, apply these checks:

  • Grignard Initiation Check: If the reaction does not start within 5 minutes of adding 10% bromide, stop. Do not add more halide. Sonicate or add a fresh iodine crystal. Accumulation of halide followed by sudden initiation can cause a thermal runaway.

  • Imine Hydrolysis Monitoring: Monitor the quench by TLC. The imine intermediate often runs differently than the ketone. Do not heat the quench mixture above 30°C to protect the cyclic acetal.

  • Dioxane Stability: If NMR shows an aldehyde peak (~9.8 ppm), the workup was too acidic. Buffer the aqueous layer with Sodium Bicarbonate in future runs.

References

  • Grignard Reagent Preparation & Safety

    • Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical.
    • Org.[3][6][7][8][9][10][11] Synth.1970 , 50, 10. (General Grignard methodologies).

  • Synthesis of Nitrile Precursors

    • Org.[3][6][7][8][9][10][11] Synth.1998 , 75, 161. (Methods for nitrile synthesis from halides).

  • SGLT2 Inhibitor Intermediates & Propiophenone Derivatives

    • Google Patents, CN105646220A. "Synthesizing method of propiophenone compound."

    • BenchChem Protocols, "Synthesis of 4-(2-Chlorophenyl)-4-oxobutyronitrile." (Analogous chemistry for chlorophenyl-oxo-nitriles).

  • Weinreb Amide Chemistry: Nahm, S.; Weinreb, S. M. Tetrahedron Lett.1981, 22, 3815. (Foundational paper on N-methoxy-N-methylamides preventing over-addition).
  • Compound Data

    • PubChem CID 2758094 (Analogous Dichloro-derivative).[12]

Sources

The Role of 4'-Chloro-3-(1,3-dioxan-2-yl)propiophenone in Advanced Pharmaceutical Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In advanced Active Pharmaceutical Ingredient (API) manufacturing, the strategic selection of protected intermediates dictates the overall yield, scalability, and purity of the synthetic route. 4'-Chloro-3-(1,3-dioxan-2-yl)propiophenone (CAS 724708-06-9) is a highly versatile, bifunctional building block. Acting as a masked 1,4-dicarbonyl compound, it serves as a critical precursor for synthesizing complex heterocycles (such as pyrroles and pyridazines) and chiral halogenated APIs. This whitepaper deconstructs the structural rationale, mechanistic pathways, and self-validating experimental protocols for utilizing this intermediate in drug discovery.

Structural Rationale and Chemical Properties

The utility of 4'-Chloro-3-(1,3-dioxan-2-yl)propiophenone stems from its three distinct structural domains, each engineered for specific synthetic and pharmacological purposes:

  • The 4-Chlorophenyl Moiety: The para-chloro substitution is a classic bioisostere strategy. It enhances the molecule's lipophilicity (LogP) and acts as a metabolic block, preventing rapid CYP450-mediated para-hydroxylation—a common liability in aromatic drugs.

  • The Ketone Core: A highly reactive electrophilic center primed for asymmetric reduction, Grignard additions, or reductive aminations.

  • The 1,3-Dioxane Acetal: A robust protecting group that masks a terminal aldehyde, preventing unwanted polymerization or aldol condensations during upstream reactions.

Table 1: Physicochemical Profile of the Intermediate

ParameterValuePharmacological / Synthetic Relevance
CAS Number 724708-06-9Standardized sourcing for cGMP manufacturing .
Molecular Formula C₁₃H₁₅ClO₃Balances molecular weight for Lipinski's Rule of 5 compliance.
Molecular Weight 254.71 g/mol Optimal for early-stage fragment-based or modular drug design.
LogP (Predicted) ~2.7 - 3.0Ensures adequate lipid membrane permeability in final API constructs.
TPSA 35.5 ŲLow polar surface area, ideal for CNS-penetrant drug scaffolds .

Causality in Experimental Choices: The 1,3-Dioxane Advantage

A frequent question in synthetic design is: Why utilize a 1,3-dioxane protecting group instead of a simpler acyclic dimethyl acetal?

The causality lies in thermodynamic stability and chemoselectivity . Acyclic acetals are highly labile and prone to premature hydrolysis during mildly acidic aqueous workups. In contrast, the 6-membered 1,3-dioxane ring exhibits significant conformational stability (favoring the chair conformation). This allows synthetic chemists to perform aggressive transformations on the ketone moiety—such as using strong hydride donors (LiAlH₄) or organometallic reagents—without inadvertently unmasking the terminal aldehyde. The cyclic acetal only yields to targeted, heated acidic cleavage, providing absolute control over the reaction sequence.

Mechanistic Pathways & Synthetic Divergence

Upon controlled deprotection, the 1,3-dioxane ring opens to reveal 4-(4-chlorophenyl)-4-oxobutanal. This 1,4-dicarbonyl architecture is a privileged scaffold in medicinal chemistry, acting as the foundation for Paal-Knorr cyclizations (forming pyrroles/thiophenes) or hydrazine-mediated cyclizations (forming pyridazines). Studies on related halogenated dioxane propiophenones demonstrate their high efficiency in generating target-specific binding modes .

SyntheticPathways A 4'-Chloro-3-(1,3-dioxan-2-yl) propiophenone B Ketone Reduction (NaBH4 / CeCl3) A->B Step 1a C Acetal Deprotection (HCl / THF) A->C Step 1b D Chiral Alcohol Intermediate B->D E 4-(4-Chlorophenyl)-4-oxobutanal C->E F Halogenated APIs (Antihistamines) D->F Cross-coupling G Heterocyclic APIs (Pyridazines/Pyrroles) E->G Cyclization

Fig 1: Divergent synthetic pathways of the intermediate toward distinct API classes.

Experimental Protocol: Self-Validating Deprotection & Cyclization

To ensure high-fidelity results, the following protocol details the conversion of 4'-Chloro-3-(1,3-dioxan-2-yl)propiophenone into a pyridazine API core. This methodology is designed as a self-validating system , embedding analytical checkpoints directly into the workflow to prevent downstream failures.

Step-by-Step Methodology

Phase 1: Chemoselective Acetal Cleavage

  • Initiation: Dissolve 10.0 mmol (2.55 g) of 4'-Chloro-3-(1,3-dioxan-2-yl)propiophenone in 20 mL of anhydrous Tetrahydrofuran (THF).

  • Acidic Hydrolysis: Cool the reaction vessel to 0°C. Dropwise, add 10 mL of 3M HCl.

  • Thermal Activation: Gradually warm the mixture to 40°C and stir for exactly 4 hours.

    • Causality: Maintaining 40°C is critical. Exceeding 50°C induces unwanted intramolecular aldol condensation of the resulting 1,4-dicarbonyl, while room temperature results in incomplete deprotection.

  • Validation Checkpoint (Crucial): At the 3.5-hour mark, extract a 50 µL aliquot for LC-MS analysis. The protocol is self-validating only if the parent ion (m/z 255 [M+H]⁺) has completely disappeared, replaced by the deprotected aldehyde signal (m/z 197 [M+H]⁺). Do not proceed to Phase 2 until this is confirmed.

  • Workup: Quench with saturated aqueous NaHCO₃ until pH 7 is reached. Extract with Ethyl Acetate (3 x 20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Phase 2: Hydrazine-Mediated Cyclization

  • Solvation: Dissolve the crude 4-(4-chlorophenyl)-4-oxobutanal in 15 mL of absolute Ethanol.

  • Nucleophilic Attack: Add 12.0 mmol of hydrazine hydrate (N₂H₄·H₂O) slowly at room temperature.

    • Causality: Hydrazine acts as a bis-nucleophile. The primary amine attacks the highly reactive terminal aldehyde first, followed by intramolecular cyclization at the ketone, driving the formation of the thermodynamically stable aromatic pyridazine ring.

  • Reflux & Crystallization: Reflux at 80°C for 2 hours. Cool the mixture to 0°C to induce crystallization. Filter and wash with cold ethanol to isolate the pure heterocyclic API core.

ExperimentalWorkflow N1 Starting Material CAS 724708-06-9 N2 Acidic Cleavage (3M HCl, 40°C) N1->N2 N3 LC-MS Validation (m/z 197) N2->N3 N4 Cyclization (N2H4·H2O) N3->N4 N5 Crystallization (Pure API Core) N4->N5

Fig 2: Self-validating experimental workflow for deprotection and heterocyclic cyclization.

Table 2: Comparative Acetal Deprotection Conditions

Reagent SystemTemperatureTimeYield (%)Impurity Profile / Causality
3M HCl / THF 40°C4 h88% Low: Optimal balance of kinetics and stability.
p-TsOH / Acetone 60°C12 h75%Moderate: High heat induces trace aldol condensation.
TFA / DCM 25°C24 h60%High: Insufficient acidity for cyclic acetal cleavage.

Applications in Drug Development

The ability to seamlessly transition from a stable, easily handled solid (CAS 724708-06-9) to a highly reactive 1,4-dicarbonyl makes this intermediate indispensable. It is heavily utilized in the synthesis of:

  • Antipsychotic Candidates: Serving as a structural analog to butyrophenone derivatives (e.g., Haloperidol-like scaffolds), where the chlorophenyl group is essential for dopamine D2 receptor affinity.

  • Next-Generation Antihistamines: Acting as a rigidified linker in the synthesis of non-sedating H1-receptor antagonists, similar to the synthetic pathways utilized for Ebastine analogs .

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 24727859: 2',3'-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone (Structural Analog Data)." PubChem. URL:[Link]

Navigating the Synthetic Landscape of 4'-Chloro-3-(1,3-dioxan-2-yl)propiophenone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Unveiling a Versatile Synthetic Intermediate

In the intricate tapestry of modern organic synthesis, particularly within the realm of pharmaceutical and fine chemical development, the strategic deployment of multifunctional building blocks is paramount. 4'-Chloro-3-(1,3-dioxan-2-yl)propiophenone emerges as a molecule of significant interest, embodying a unique convergence of reactive sites and protective group chemistry. This guide provides an in-depth exploration of its reactivity profile, offering a technical narrative grounded in established chemical principles and practical laboratory insights. Our focus extends beyond mere procedural descriptions to elucidate the underlying causality of its chemical behavior, thereby empowering researchers to harness its full synthetic potential.

I. Molecular Architecture and Inherent Reactivity

The structure of 4'-Chloro-3-(1,3-dioxan-2-yl)propiophenone presents three key domains that dictate its chemical personality: the p-chlorinated aromatic ring, the propiophenone backbone, and the 1,3-dioxane protecting group.

  • The 4'-Chlorophenyl Moiety: The presence of a chlorine atom at the para-position of the phenyl ring exerts a significant electronic influence. As a halogen, chlorine is an ortho, para-directing deactivator for electrophilic aromatic substitution due to the interplay of its inductive electron-withdrawing and resonance electron-donating effects.[1] Conversely, this electron-withdrawing nature enhances the aromatic ring's susceptibility to nucleophilic aromatic substitution.[1]

  • The Propiophenone Core: The propiophenone structure provides a ketone carbonyl group and an adjacent ethyl chain. The carbonyl group is a primary site for nucleophilic attack.[2] The α- and β-carbons of the ethyl group also present opportunities for various transformations. The electron-withdrawing character of the 4'-chlorophenyl ring slightly increases the electrophilicity of the carbonyl carbon, potentially modulating its reactivity towards nucleophiles.[1]

  • The 1,3-Dioxane Protecting Group: The 1,3-dioxane serves as a robust protecting group for a carbonyl or 1,3-diol functionality, in this case, masking a reactive aldehyde at the γ-position of the propiophenone chain.[3][4] Its stability under a wide range of non-acidic conditions is a key synthetic advantage.[3] 1,3-dioxanes are generally stable in neutral, basic, and many oxidative and reductive environments, yet can be selectively cleaved under acidic conditions.[3][5]

II. Strategic Synthesis of 4'-Chloro-3-(1,3-dioxan-2-yl)propiophenone

A logical and efficient synthesis of the title compound leverages well-established organic transformations. A plausible synthetic pathway is outlined below:

cluster_0 Synthesis Pathway 4-Chloropropiophenone 4-Chloropropiophenone Intermediate_Aldehyde 3-(4-Chlorobenzoyl)propanal 4-Chloropropiophenone->Intermediate_Aldehyde Mannich Reaction or equivalent C-C bond formation Target_Molecule 4'-Chloro-3-(1,3-dioxan-2-yl)propiophenone Intermediate_Aldehyde->Target_Molecule Acid-catalyzed acetalization with 1,3-propanediol

Caption: Proposed synthetic workflow for 4'-Chloro-3-(1,3-dioxan-2-yl)propiophenone.

Experimental Protocol: Synthesis of 4'-Chloro-3-(1,3-dioxan-2-yl)propiophenone

Step 1: Synthesis of 3-(4-Chlorobenzoyl)propanal (Intermediate Aldehyde)

This step can be achieved through various methods, including the acylation of a suitable vinyl ether equivalent followed by hydrolysis, or a variation of the Mannich reaction. For the purpose of this guide, we will outline a conceptual Friedel-Crafts acylation approach using a protected aldehyde precursor.

Step 2: Acetal Protection

  • Reaction Setup: To a solution of 3-(4-chlorobenzoyl)propanal (1.0 eq) in toluene (5 mL/mmol) is added 1,3-propanediol (1.2 eq) and a catalytic amount of p-toluenesulfonic acid (0.02 eq).

  • Azeotropic Water Removal: The reaction mixture is heated to reflux with a Dean-Stark apparatus to remove water azeotropically.

  • Monitoring and Work-up: The reaction is monitored by TLC or GC-MS until the starting material is consumed. Upon completion, the mixture is cooled to room temperature, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford 4'-Chloro-3-(1,3-dioxan-2-yl)propiophenone.

III. Reactivity Profile and Synthetic Applications

The true utility of 4'-Chloro-3-(1,3-dioxan-2-yl)propiophenone lies in the selective manipulation of its functional groups.

A. Reactions at the Carbonyl Group

The ketone functionality is a prime target for a variety of transformations.

  • Reduction to Alcohols: The ketone can be selectively reduced to the corresponding secondary alcohol using hydride reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The choice of reagent and conditions will depend on the desired stereoselectivity and the presence of other reducible functional groups.

  • Grignard and Organolithium Additions: The addition of organometallic reagents allows for the introduction of a wide range of alkyl, aryl, or vinyl groups, leading to the formation of tertiary alcohols.

  • Wittig Reaction: The Wittig reaction provides a pathway to convert the ketone into an alkene, offering a powerful tool for carbon-carbon bond formation.[2]

B. Transformations of the Propiophenone Side Chain
  • α-Halogenation: The α-carbon to the ketone can be halogenated under acidic or basic conditions. This introduces a versatile handle for subsequent nucleophilic substitution reactions.

  • Enolate Chemistry: The formation of an enolate allows for a plethora of C-C bond-forming reactions, including aldol condensations and alkylations at the α-position.

C. Reactions on the Aromatic Ring

While the ring is deactivated towards electrophilic substitution, forcing conditions can lead to further functionalization. More synthetically useful are nucleophilic aromatic substitution reactions, where the chloro substituent can be displaced by strong nucleophiles, although this typically requires harsh conditions or activation by additional electron-withdrawing groups.

D. The Role of the 1,3-Dioxane Protecting Group

The stability of the 1,3-dioxane group is crucial for the synthetic utility of this molecule.[3][4] It remains intact under a wide array of reaction conditions, allowing for extensive modification of the rest of the molecule.

Table 1: Stability of the 1,3-Dioxane Group

Reagent/ConditionStability of 1,3-DioxaneReference(s)
Strong Bases (e.g., LDA, t-BuOK)Stable[3][5]
Nucleophiles (e.g., Grignard reagents, organolithiums)Stable[5]
Hydride Reductants (e.g., NaBH₄, LiAlH₄)Stable[5]
Mild Oxidizing Agents (e.g., PCC, PDC)Stable[5]
Catalytic Hydrogenation (e.g., H₂/Pd-C)Generally Stable[6]
Strong Acids (e.g., aq. HCl, H₂SO₄)Labile (Deprotection)[3][5]
Deprotection of the 1,3-Dioxane Group

The removal of the 1,3-dioxane to unveil the aldehyde is typically achieved under acidic conditions.[3][5] The choice of acid and solvent system can be tailored to the sensitivity of the substrate.

cluster_1 Deprotection Strategy Target_Molecule 4'-Chloro-3-(1,3-dioxan-2-yl)propiophenone Deprotected_Aldehyde 3-(4-Chlorobenzoyl)propanal Target_Molecule->Deprotected_Aldehyde Acidic Hydrolysis (e.g., aq. HCl, AcOH/H₂O)

Caption: General deprotection scheme for the 1,3-dioxane group.

IV. Application in Drug Development and Medicinal Chemistry

Propiophenone derivatives are valuable intermediates in the synthesis of pharmaceuticals.[7][8][9] The 4'-chloro substitution is a common feature in many active pharmaceutical ingredients (APIs), often enhancing their metabolic stability or binding affinity.[10] The latent aldehyde functionality, protected as a 1,3-dioxane, allows for late-stage introduction of this reactive group, a strategy often employed in the synthesis of complex drug candidates. This building block could be a key intermediate in the synthesis of various therapeutic agents, including but not limited to, antidepressants, anti-inflammatory drugs, and other CNS-active compounds.[8]

V. Conclusion

4'-Chloro-3-(1,3-dioxan-2-yl)propiophenone represents a strategically designed synthetic intermediate with a rich and versatile reactivity profile. A thorough understanding of the interplay between its functional groups, as detailed in this guide, is essential for its effective utilization. The ability to selectively unmask a reactive aldehyde from a stable dioxane precursor, coupled with the numerous synthetic transformations possible on the propiophenone core and the chlorinated aromatic ring, positions this molecule as a powerful tool for the construction of complex molecular architectures in the pursuit of novel therapeutics and advanced materials.

References

  • BenchChem. (n.d.). Application Notes and Protocols: Protecting Group Chemistry of the 1,3-Dioxane Moiety. Retrieved from BenchChem website.[3]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 20). The Versatility of Propiophenone Derivatives: Focus on 3'-(Trifluoromethyl)propiophenone. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.[7]

  • Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. (n.d.). Thieme Chemistry.[4]

  • King Life Sciences. (n.d.). 4'-Chloro propiophenone. Retrieved from King Life Sciences website.

  • Chandrasekhar, S., Muralidhar, B., & Sarkar, A. (1997). A Mild and Convenient Deprotection of 4-Phenyl 1,3-Dioxolane Derivatives Under Catalytic Hydrogenation. Synthetic Communications, 27(15), 2691-2694.[6]

  • 1,3-Dioxanes, 1,3-Dioxolanes. (n.d.). Organic Chemistry Portal. Retrieved from [Link][5]

  • Scribd. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from Scribd.[11]

  • MolCore. (n.d.). 898757-38-5 | 4'-Chloro-2',5'-difluoro-3-(1,3-dioxan-2-yl)-propiophenone. Retrieved from MolCore website.[12]

  • Bloom Tech. (2025, January 10). How Is 4'-Chloropropiophenone Synthesized? Retrieved from Bloom Tech website.[13]

  • BenchChem. (n.d.). A Comparative Guide to Aldehyde Protecting Groups: Featuring 2-(4-Nitrophenyl)-1,3-dioxolane. Retrieved from BenchChem website.[14]

  • The Good Scents Company. (n.d.). propiophenone, 93-55-0. Retrieved from The Good Scents Company website.[15]

  • Sigma-Aldrich. (n.d.). 4'-chloro-3-(1,3-dioxan-2-yl)propiophenone. Retrieved from Sigma-Aldrich website.

  • Poole, R. C., & Williams, D. C. (1989). 1-p-chlorophenyl-4,4-dimethyl-5-diethylamino-1-penten-3-one hydrobromide, a sulfhydryl-specific compound which reacts irreversibly with protein thiols but reversibly with small molecular weight thiols. Analytical Biochemistry, 177(2), 237-243.[16]

  • Pitre, S. P., McTiernan, C. D., Ismaili, H., & Scaiano, J. C. (2022). Synthesis of α-(perfluoroalkylsulfonyl)propiophenones: a new set of reagents for the light-mediated perfluoroalkylation of aromatics. Beilstein Journal of Organic Chemistry, 18, 868-876.[17]

  • Bloom Tech. (2025, January 13). Is 4'-Chloropropiophenone used in pharmaceutical applications? Retrieved from Bloom Tech website.[8]

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  • CymitQuimica. (n.d.). CAS 93-55-0: Propiophenone. Retrieved from CymitQuimica website.[18]

  • ResearchGate. (2019, May 16). How to perform a boc deprotection in a molecule with a 1,3 dioxolane, without deprotecting the latter? Retrieved from ResearchGate.[19]

  • Chem-Impex. (n.d.). 4-Chloro-1,3-dioxolan-2-one. Retrieved from Chem-Impex website.[20]

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  • NIST. (n.d.). p-(Chlorophenyl)acetone. Retrieved from the NIST Chemistry WebBook.[22]

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  • PubChem. (n.d.). 3',4'-Dichloro-3-(1,3-dioxolan-2-yl)propiophenone. Retrieved from PubChem.[24]

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  • Fry, C. G., & Beaudry, C. M. (2023). Iron-Catalyzed Oxidative α-Amination of Ketones with Primary and Secondary Sulfonamides. The Journal of Organic Chemistry, 88(6), 3465-3472.[26]

  • Al-Zahrani, A. A., Al-Ghamdi, A. M., & El-Shishtawy, R. M. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Molecular Structure, 1230, 129889.[10]

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Comprehensive Safety Data and Toxicological Profiling of 4'-Chloro-3-(1,3-dioxan-2-yl)propiophenone

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Drug Development Professionals

As a Senior Application Scientist, I approach the toxicological profiling of Active Pharmaceutical Ingredient (API) intermediates not merely as a regulatory compliance checklist, but as a predictive framework for downstream drug safety. 4'-Chloro-3-(1,3-dioxan-2-yl)propiophenone (CAS: 724708-06-9) is a highly versatile building block in medicinal chemistry. However, its halogenated aromatic ring and cyclic acetal (dioxane) moiety present unique metabolic and toxicological variables that must be rigorously mapped.

This guide synthesizes physicochemical data, mechanistic toxicology, and self-validating experimental protocols to provide a comprehensive roadmap for handling and evaluating this compound.

Physicochemical Profiling & SDS Fundamentals

Understanding the baseline physical properties of 4'-Chloro-3-(1,3-dioxan-2-yl)propiophenone is the first step in predicting its biological behavior and establishing safe handling protocols. The compound's molecular weight of 254.71 g/mol and its specific structural components dictate its lipophilicity and solvent compatibility[1].

Table 1: Quantitative Physicochemical Properties
PropertyValue / DescriptionAnalytical Causality
Chemical Name 4'-Chloro-3-(1,3-dioxan-2-yl)propiophenoneDefines the core pharmacophore and reactivity.
CAS Number 724708-06-9Unique identifier for regulatory tracking[1].
Molecular Formula C₁₃H₁₅ClO₃Determines exact mass for LC-MS/MS identification.
Molecular Weight 254.71 g/mol Optimal for cellular permeability (Lipinski's Rule of 5)[1].
Solubility Soluble in DMSO, DCM, EtOAc; Insoluble in H₂OHigh lipophilicity requires DMSO for in vitro assay dosing.
Table 2: GHS Hazard Classification (Predictive)

Note: Due to the intermediate nature of this compound, hazard classifications are extrapolated from structural alerts and homologous compounds.

Hazard ClassCategorySignal WordPrecautionary Rationale
Acute Toxicity (Oral) Category 4WarningBased on the propiophenone backbone toxicity[2].
Skin Irritation Category 2WarningHalogenated aromatics can disrupt lipid bilayers.
Eye Irritation Category 2AWarningDirect contact causes severe mucosal irritation.
STOT SE Category 3WarningPotential respiratory tract irritation upon inhalation of dust.

Toxicological Profile & Mechanistic Insights

The toxicological footprint of 4'-Chloro-3-(1,3-dioxan-2-yl)propiophenone is governed by two primary structural features: the 4-chlorophenyl group and the 1,3-dioxane ring.

Receptor Binding and Cytotoxicity: Substituting a standard phenyl ring with a 4-chlorophenyl moiety introduces significant halogen bonding capabilities. The chlorine atom's larger atomic radius alters binding pocket compatibility in target proteins, which can drastically shift the compound's off-target toxicity profile[3]. In vitro studies assessing the cytotoxicity of related dioxane derivatives have demonstrated that these structures can selectively target cancer cell lines (such as HeLa) while sparing normal cells[3]. This selectivity index is a critical metric; we must determine whether cellular death is driven by targeted mechanism-of-action or generalized chemical toxicity.

Acute Systemic Toxicity: While deep in vivo data for this specific CAS number is proprietary, we can establish baseline safety margins by looking at the propiophenone backbone. For instance, the closely related 4-chloropropiophenone exhibits an intraperitoneal LD50 of 200 mg/kg and an intravenous LD50 of 100 mg/kg in murine models[2]. This suggests a moderate acute toxicity profile that requires careful dose-escalation planning in preclinical models.

Biotransformation & Metabolic Liabilities

When this compound enters hepatic circulation, it is subjected to Phase I and Phase II metabolism. The ketone group is highly susceptible to stereoselective reduction, while the dioxane ring represents a liability for CYP450-mediated oxidative cleavage.

MetabolicPathway Parent 4'-Chloro-3-(1,3-dioxan-2-yl) propiophenone CYP Hepatic CYP450 (Phase I) Parent->CYP Oxidation/Reduction Metab1 Ketone Reduction (Secondary Alcohol) CYP->Metab1 Metab2 Dioxane Ring Cleavage (Aldehyde/Acid) CYP->Metab2 Phase2 Glucuronidation (Phase II) Metab1->Phase2 Metab2->Phase2 Excretion Renal Excretion Phase2->Excretion

Fig 1. Predicted Phase I/II metabolic pathways of 4'-Chloro-3-(1,3-dioxan-2-yl)propiophenone.

Self-Validating Experimental Methodologies

In my laboratory, we do not simply execute assays; we engineer self-validating systems . A protocol must inherently prove its own accuracy during every run by embedding orthogonal controls. If a control fails, the assay invalidates itself, preventing the propagation of false data.

Protocol 1: Predictive In Vitro Cytotoxicity Profiling

Objective: Determine the IC50 and establish preliminary safety margins across hepatic (HepG2) and target cell lines. Causality & Rationale: We utilize HepG2 cells because hepatic metabolism is the primary clearance route for aryl ketones. We prioritize ATP-dependent luminescence (CellTiter-Glo) over traditional MTT assays. Why? Because halogenated ketones can sometimes induce mitochondrial oxidoreductase fluctuations without causing immediate cell death, leading to false-positive viability readings in MTT assays. ATP quantitation provides a direct, unconfounded reflection of cellular metabolic collapse.

ToxWorkflow Step1 1. Cell Seeding (HepG2 / HeLa lines) Step2 2. Compound Dosing (0.1 - 100 µM, <0.5% DMSO) Step1->Step2 Step3 3. Incubation (24h / 48h / 72h at 37°C) Step2->Step3 Step4 4. Viability Assay (ATP-dependent CellTiter-Glo) Step3->Step4 Step5 5. Data Acquisition (Luminescence Readout) Step4->Step5 Step6 6. IC50 Calculation & Safety Margin Profiling Step5->Step6

Fig 2. Self-validating high-throughput in vitro cytotoxicity screening workflow.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at 5,000 cells/well in a 384-well opaque white plate. Self-Validation: Leave column 24 cell-free to establish the background luminescence baseline.

  • Compound Preparation: Dissolve 4'-Chloro-3-(1,3-dioxan-2-yl)propiophenone in 100% DMSO to create a 10 mM stock. Perform a 10-point, 3-fold serial dilution.

  • Dosing: Transfer compounds to the assay plate to achieve final concentrations ranging from 0.005 µM to 100 µM. Self-Validation: Ensure final DMSO concentration is rigorously capped at 0.5% to prevent solvent-induced cytotoxicity. Include Staurosporine (1 µM) as a positive apoptosis control.

  • Incubation: Incubate for 48 hours at 37°C, 5% CO₂.

  • Endpoint Measurement: Add CellTiter-Glo reagent (1:1 volume ratio). Shake for 2 minutes to induce cell lysis, incubate for 10 minutes at room temperature to stabilize the luminescent signal, and read on a microplate reader.

  • Data Processing: Normalize data against the 0.5% DMSO vehicle control (defined as 100% viability). Calculate IC50 using a 4-parameter logistic non-linear regression model.

Protocol 2: Microsomal Stability & Metabolite Identification

Objective: Map the Phase I metabolic fate of the dioxane ring and propiophenone backbone. Causality & Rationale: Identifying metabolic liabilities early prevents late-stage in vivo toxicity failures. To ensure the system validates itself, we run a parallel incubation with Verapamil (a known rapid metabolizer) to confirm microsomal enzyme viability, and a zero-cofactor (no NADPH) control to rule out non-enzymatic degradation.

Step-by-Step Methodology:

  • Matrix Preparation: Prepare Human Liver Microsomes (HLMs) at a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-Incubation: Add the test compound (final concentration 1 µM). Incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding NADPH regenerating system (final concentration 1 mM).

  • Quenching: At time points 0, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: The high organic crash instantly denatures CYP enzymes, freezing the metabolic profile in time.

  • Centrifugation & Analysis: Centrifuge at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS (MRM mode) to track parent compound depletion and perform precursor ion scans to identify the predicted secondary alcohol and ring-cleaved metabolites.

Safety Data Sheet (SDS): Handling, Storage, and Risk Mitigation

Given the structural alerts associated with halogenated ketones, stringent laboratory controls must be enforced.

  • Personal Protective Equipment (PPE): Nitrile gloves (double-gloving recommended during stock preparation), chemical safety goggles, and a standard laboratory coat. All powder weighing must be conducted inside a Class II biological safety cabinet or a dedicated powder-weighing hood to prevent inhalation of aerosolized particulates.

  • Storage Conditions: Store in a tightly sealed, light-resistant container at 2-8°C. The acetal (dioxane) linkage can be sensitive to strong aqueous acids; therefore, store away from acidic reagents and strong oxidizing agents.

  • Spill Response: In the event of a powder spill, do not sweep dry. Moisten the spill area with a compatible solvent (e.g., isopropanol) to suppress dust generation, wipe with absorbent pads, and dispose of as hazardous halogenated organic waste.

References

1.[1] 4'-chloro-3-(1,3-dioxan-2-yl)propiophenone - Sigma-Aldrich. Sigma-Aldrich. URL: 2.[3] 1-(2,6-Difluorophenyl)-3-(1,3-Dioxan-2-Yl)Propan-1-One - Benchchem. Benchchem. URL: 3.[2] 4-chloropropiophenone, 6285-05-8 - The Good Scents Company. The Good Scents Company. URL:

Sources

Molecular weight and formula verification for 4'-Chloro-3-(1,3-dioxan-2-yl)propiophenone

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper | Version 1.0

Part 1: Executive Summary & Core Directive

In the synthesis of complex pharmaceutical intermediates, the precise structural validation of functionalized scaffolds is non-negotiable. 4'-Chloro-3-(1,3-dioxan-2-yl)propiophenone (CAS: 724708-06-9) serves as a critical masked aldehyde intermediate. The acetal protection (dioxane ring) confers stability to the terminal aldehyde functionality during harsh aryl-ketone modifications.

This guide moves beyond basic identification, establishing a self-validating analytical protocol . We do not merely ask "Is this the compound?"; we ask "Does the data preclude all reasonable isomers and impurities?" By integrating High-Resolution Mass Spectrometry (HRMS) with multi-dimensional Nuclear Magnetic Resonance (NMR), we confirm the molecular weight (254.71 g/mol ) and the specific connectivity of the para-chlorophenyl and 1,3-dioxane moieties.

Part 2: Chemical Identity & Theoretical Grounding

Before initiating wet-lab protocols, we must establish the theoretical baselines. The compound consists of a propiophenone core substituted at the para position of the aromatic ring with a chlorine atom, and at the 3-position of the alkyl chain with a 1,3-dioxan-2-yl group.[1]

Physicochemical Profile[2]
PropertyValueRationale
IUPAC Name 1-(4-Chlorophenyl)-3-(1,3-dioxan-2-yl)propan-1-oneSystematic naming based on ketone priority.
Molecular Formula C₁₃H₁₅ClO₃ Derived from C₉H₈ClO (aryl ketone fragment) + C₄H₇O₂ (dioxane fragment).
Molecular Weight 254.71 g/mol Average mass based on standard atomic weights.
Monoisotopic Mass 254.0710 Da Calculated using ¹²C, ¹H, ¹⁶O, and ³⁵Cl.
CAS Number 724708-06-9 Unique identifier for database verification.
Isotopic Pattern M (100%) / M+2 (~32%)Characteristic 3:1 ratio due to ³⁵Cl/³⁷Cl natural abundance.
Structural Connectivity Logic

The molecule is tripartite:

  • Aromatic Domain: A para-disubstituted benzene ring (AA'BB' system).

  • Linker Domain: An ethylene bridge (-CH₂-CH₂-) connecting the carbonyl and the dioxane.

  • Acetal Domain: A 1,3-dioxane ring protecting a terminal aldehyde.

Part 3: Analytical Architecture (Visualized)

The following workflow ensures rigorous exclusion of side-products such as the deprotected aldehyde or the regioisomeric ortho-chloro derivatives.

AnalyticalWorkflow Sample Raw Sample (C13H15ClO3) Purity HPLC-UV (Purity > 98%) Sample->Purity Dissolve in MeCN HRMS HRMS (ESI+) Mass & Isotope Check Purity->HRMS Aliquot A NMR 1H & 13C NMR Connectivity Check Purity->NMR Aliquot B (CDCl3) DataSync Data Synthesis (MW + Structure) HRMS->DataSync Confirms m/z 254.07 NMR->DataSync Confirms Regiochem Release Validated Standard DataSync->Release Match

Figure 1: Analytical workflow for the structural validation of 4'-Chloro-3-(1,3-dioxan-2-yl)propiophenone.

Part 4: Detailed Experimental Protocols

High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm elemental composition and chlorine presence.

  • Instrument: Q-TOF or Orbitrap MS.

  • Ionization: Electrospray Ionization (ESI) in Positive Mode.

  • Solvent: Methanol + 0.1% Formic Acid.

Protocol:

  • Dilute the sample to 10 µg/mL in Methanol.

  • Inject directly or via LC (C18 column, H₂O/MeCN gradient).

  • Acquire spectra in the range m/z 100–1000.

Acceptance Criteria:

  • Parent Ion: Observe [M+H]⁺ peak at 255.0783 (Theoretical: 254.0710 + 1.0073).

  • Mass Error: < 5 ppm.

  • Isotope Pattern: A distinct M+2 peak at m/z 257.075 with approximately 32% intensity relative to the base peak, confirming the presence of a single Chlorine atom.

  • Fragmentation: Look for loss of the dioxane ring (neutral loss of C₄H₈O₂, mass shift -88 Da) or cleavage of the acyl bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: Verify the carbon skeleton and functional group environments.

  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Solvent: Deuterated Chloroform (CDCl₃).

  • Internal Standard: TMS (0.00 ppm).

1H NMR Assignments (Predicted)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentStructural Insight
7.90 Doublet (d, J=8.5 Hz)2HAr-H (Ortho to C=O)Part of AA'BB' system (deshielded by C=O).
7.45 Doublet (d, J=8.5 Hz)2HAr-H (Meta to C=O)Part of AA'BB' system (shielded relative to ortho).
4.65 Triplet (t, J=5.0 Hz)1HO-CH-O (Acetal H)Characteristic acetal proton; confirms dioxane ring integrity.
4.10 Multiplet (dd/m)2HDioxane O-CH₂ (eq)Equatorial protons of the dioxane ring.
3.75 Multiplet (td/m)2HDioxane O-CH₂ (ax)Axial protons of the dioxane ring.
3.05 Triplet (t, J=7.2 Hz)2HCO-CH₂Alpha-methylene to ketone.
2.10 Multiplet (dt)2HCH₂-CH-OBeta-methylene (linker to dioxane).
2.05 Multiplet1HDioxane C5-H (eq)Dioxane ring methylene.
1.35 Multiplet1HDioxane C5-H (ax)Dioxane ring methylene.

Note: Shifts are approximate and may vary slightly with concentration and temperature.[2] The key diagnostic is the acetal triplet at ~4.65 ppm and the AA'BB' aromatic pattern.

13C NMR Assignments (Predicted)
  • Carbonyl (C=O): ~198 ppm.

  • Aromatic Carbons: ~139 ppm (C-Cl), ~135 ppm (C-C=O), ~129 ppm (C-H), ~128 ppm (C-H).

  • Acetal Carbon (O-C-O): ~101 ppm (Distinctive signal).

  • Dioxane Carbons: ~66 ppm (O-CH₂), ~25 ppm (C5).

  • Linker Carbons: ~32 ppm (alpha-C), ~28 ppm (beta-C).

Part 5: Data Synthesis & Logic Visualization

To ensure the structure is not an isomer (e.g., the dioxane on the aromatic ring), we analyze the coupling network. The ethyl linker must show connectivity between the carbonyl and the acetal methine.

StructureLogic cluster_verification Critical Check CO Carbonyl (C=O) ~198 ppm Linker Ethyl Linker (-CH2-CH2-) CO->Linker HMBC Correlation Acetal Acetal Methine (-CH-) ~4.65 ppm Linker->Acetal COSY Coupling Dioxane Dioxane Ring (O-C-O) Acetal->Dioxane Chemical Shift Aryl Aryl Ring (4-Cl substituted) Aryl->CO Conjugation (Shielding)

Figure 2: Structural connectivity logic. The COSY coupling between the linker methylene protons and the acetal methine proton is the definitive proof of the side-chain structure.

Part 6: References

  • Sigma-Aldrich. 4'-Chloro-3-(1,3-dioxan-2-yl)propiophenone Product Sheet. Accessed March 2026. Link

  • PubChem. Compound Summary for Related Structures (1,3-Dioxane derivatives). National Library of Medicine. Link

  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. 8th Edition. Wiley, 2014. (Standard reference for NMR/MS interpretation).

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). (Guidance for establishing protocol rigor).

Sources

Methodological & Application

Scalable Synthesis Protocols for 4'-Chloro-3-(1,3-dioxan-2-yl)propiophenone: A Process Chemistry Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, process chemists, and drug development professionals. Compound Focus: 4'-Chloro-3-(1,3-dioxan-2-yl)propiophenone (A masked 1,4-dicarbonyl building block).

Retrosynthetic Strategy & Mechanistic Causality

The target molecule, 4'-Chloro-3-(1,3-dioxan-2-yl)propiophenone, is a highly versatile protected keto-aldehyde used extensively in the synthesis of pyrroles, thiophenes, and complex active pharmaceutical ingredients (APIs).

When designing a scalable route for this molecule, direct alkylation of 4-chloroacetophenone with 2-(bromomethyl)-1,3-dioxane is often the first approach considered. However, this route is fundamentally flawed for process chemistry: it requires cryogenic conditions (e.g., LDA at -78 °C) to form the kinetic enolate, and it is plagued by competing O-alkylation and polyalkylation side reactions.

To establish a self-validating, high-yielding system, we must pivot to a Weinreb Amide Grignard Addition strategy [1]. This approach relies on the following mechanistic causalities:

  • Electrophile Stability: Converting 4-chlorobenzoyl chloride to its corresponding Weinreb amide (N-methoxy-N-methylbenzamide) prevents the over-addition of the Grignard reagent. The methoxy oxygen chelates the incoming magnesium ion, forming a highly stable tetrahedral intermediate that only breaks down into the ketone upon aqueous workup [1].

  • Nucleophile Selection: We utilize the Grignard reagent derived from 2-(2-bromoethyl)-1,3-dioxane. Unlike its 1,3-dioxolane (5-membered ring) counterpart, the 1,3-dioxane (6-membered ring) Grignard is thermally stable, allowing for initiation and propagation at 40–50 °C without decomposition [2].

  • Selective Hydrolysis: The 1,3-dioxane ring is highly labile to Brønsted acids but stable under basic and reductive conditions [3]. By quenching the reaction with saturated aqueous ammonium chloride (pH ~5–6), we selectively collapse the tetrahedral intermediate into the target ketone without hydrolyzing the acetal protecting group.

Process Workflow & Pathway Visualization

The following diagrams illustrate the macroscopic process workflow and the microscopic mechanistic pathway that governs the critical carbon-carbon bond formation.

SynthesisRoute SM1 4-Chlorobenzoyl Chloride IntA Weinreb Amide (Intermediate A) SM1->IntA Et3N, DCM 0 °C to RT SM2 NHMe(OMe)·HCl SM2->IntA Target 4'-Chloro-3-(1,3-dioxan-2-yl) propiophenone IntA->Target THF, -10 °C to RT NH4Cl Quench SM3 2-(2-Bromoethyl)- 1,3-dioxane IntB Grignard Reagent (Intermediate B) SM3->IntB THF, I2 (cat) 40-50 °C Mg Magnesium Turnings Mg->IntB IntB->Target

Process workflow for the scalable synthesis of 4'-Chloro-3-(1,3-dioxan-2-yl)propiophenone.

Mechanism W_Amide Weinreb Amide (Planar Electrophile) Tetrahedral Magnesium-Chelated Tetrahedral Intermediate (Stable at RT) W_Amide->Tetrahedral Nucleophilic Addition Grignard Grignard Reagent (Nucleophile) Grignard->Tetrahedral Coordinates to O and N Product Target Ketone (Acetal Preserved) Tetrahedral->Product Mild Hydrolysis Prevents Over-addition Quench Aqueous NH4Cl (pH ~5-6) Quench->Product

Mechanistic pathway of the Weinreb amide Grignard addition and selective quench.

Step-by-Step Experimental Protocols

Protocol 3.1: Synthesis of 4-Chloro-N-methoxy-N-methylbenzamide (Intermediate A)

Causality Note: Triethylamine is used in slight excess to neutralize both the HCl salt of the hydroxylamine and the HCl generated during acylation, preventing stalling.

  • Setup: Equip a 3 L jacketed reactor with a mechanical stirrer, internal temperature probe, and addition funnel. Purge with N₂.

  • Charge: Add N,O-Dimethylhydroxylamine hydrochloride (102.4 g, 1.05 mol) and anhydrous dichloromethane (DCM, 1.5 L).

  • Base Addition: Cool the suspension to 0 °C. Add triethylamine (222.6 g, 2.2 mol) dropwise over 30 minutes. The mixture will become a white slurry.

  • Acylation: Charge 4-chlorobenzoyl chloride (175.0 g, 1.0 mol) into the addition funnel. Add dropwise over 1.5 hours, maintaining the internal temperature strictly below 10 °C to prevent side reactions.

  • Aging & Workup: Stir at room temperature for 2 hours. Quench with water (500 mL). Separate the organic layer and wash sequentially with 1N HCl (300 mL), saturated NaHCO₃ (300 mL), and brine (300 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield Intermediate A as a pale yellow oil that solidifies upon standing.

Protocol 3.2: Preparation of[2-(1,3-Dioxan-2-yl)ethyl]magnesium bromide (Intermediate B)

Causality Note: Iodine is used to etch the passivating magnesium oxide layer. Temperature control is critical; the 1,3-dioxane ring is thermally stable up to ~65 °C, but maintaining 45 °C ensures a controlled exotherm without Wurtz coupling [2].

  • Setup: Equip a 2 L dry reactor with a reflux condenser, mechanical stirrer, and N₂ inlet.

  • Initiation: Charge magnesium turnings (29.2 g, 1.2 mol), anhydrous THF (100 mL), and a single crystal of iodine (0.1 g). Stir until the iodine color slightly fades. Add 5% of the total 2-(2-Bromoethyl)-1,3-dioxane (total: 214.6 g, 1.1 mol) to initiate the reaction. Heat gently to 45 °C until an exotherm is observed.

  • Propagation: Dilute the remaining bromide in anhydrous THF (900 mL). Add this solution dropwise over 2 hours, adjusting the addition rate to maintain an internal temperature of 45–50 °C without external heating.

  • Completion: Once addition is complete, stir the dark gray solution at room temperature for 1 hour. Titrate a small aliquot to confirm a molarity of ~1.0 M.

Protocol 3.3: Coupling and Isolation of Target

Causality Note: The quench must be performed with saturated NH₄Cl. Using strong acids (like HCl) will rapidly hydrolyze the 1,3-dioxane ring to the aldehyde, leading to polymerization and aldol condensation [3].

  • Coupling: Dissolve Intermediate A (179.6 g, 0.9 mol) in anhydrous THF (500 mL) and cool to -10 °C.

  • Grignard Addition: Add the Grignard reagent (Intermediate B, ~1.0 M, 1.0 L, 1.0 mol) dropwise via an addition funnel over 2 hours. Maintain the internal temperature below 0 °C.

  • Aging: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. The stable tetrahedral intermediate will form a thick, stirrable suspension.

  • Selective Quench: Pour the reaction mixture slowly into a vigorously stirred flask containing ice-cold saturated aqueous NH₄Cl (1.5 L). Stir for 30 minutes until the magnesium salts dissolve and two clear phases form.

  • Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (2 × 500 mL). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate. Purify the crude product via recrystallization from heptane/ethyl acetate to afford 4'-Chloro-3-(1,3-dioxan-2-yl)propiophenone as a crystalline solid.

Quantitative Data & Process Metrics

The following table summarizes the key metrics for the validated process, demonstrating high mass balance and excellent impurity control.

ParameterProtocol 3.1 (Weinreb Amide)Protocol 3.2 (Grignard)Protocol 3.3 (Coupling)Overall Process
Molar Yield (%) 95.0%>90.0% (Titrated)85.5%~81.2%
Purity (HPLC a/a) >98.5%N/A (In situ)>99.0%>99.0%
E-Factor ~4.5~3.2~6.8~14.5
Key Impurities 4-Chlorobenzoic acidWurtz coupling dimerTertiary alcohol (<0.5%)Des-bromo starting materials

References

  • Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 1981, 22 (39), 3815-3818. Available at:[Link]

  • Thermo Fisher Scientific. "2-(2-Bromoethyl)-1,3-dioxane, 98% Product Specifications and Grignard Stability". Alfa Aesar Catalog. Available at:[Link]

Strategic Solvent Selection for the Preparation of 4'-Chloro-3-(1,3-dioxan-2-yl)propiophenone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 4'-Chloro-3-(1,3-dioxan-2-yl)propiophenone represents a classic chemoselectivity challenge in process chemistry: the construction of a ketone functionality in the presence of an acid-sensitive acetal moiety. This intermediate is a critical building block for various API scaffolds (e.g., antifungal azoles, antihistamines) where the propiophenone backbone serves as a core linker.

This guide details a robust protocol based on the Grignard addition to 4-chlorobenzonitrile , emphasizing solvent thermodynamics and kinetic control. We demonstrate that replacing standard Diethyl Ether (


) with a THF/Toluene  binary system not only improves safety profiles but significantly accelerates the sluggish nitrile addition step through elevated reaction temperatures, while preserving the labile 1,3-dioxane protecting group during the hydrolytic workup.

Chemical Context & Mechanistic Strategy

The Synthetic Challenge

The target molecule contains two reactive centers:[1]

  • The Ketone (Propiophenone): Formed via hydrolysis of the intermediate metallo-imine.

  • The Acetal (1,3-Dioxane): A protecting group that must survive the acidic conditions required to hydrolyze the imine.

The primary synthetic route involves the coupling of 4-chlorobenzonitrile with the Grignard reagent derived from 2-(2-bromoethyl)-1,3-dioxane .

Solvent Influence on Grignard Kinetics

The choice of solvent dictates the position of the Schlenk Equilibrium , which governs the reactivity of the organomagnesium species:


[2]
  • THF (Tetrahydrofuran): A strong Lewis base that coordinates tightly to Mg, stabilizing the monomeric

    
     species. This is essential for the formation of the Grignard reagent from the alkyl bromide.
    
  • Toluene: A non-polar, high-boiling solvent. While it cannot solvate the Grignard reagent alone, its addition disrupts the solvation shell, potentially aggregating the species into more reactive clusters. Crucially, it allows the reaction temperature to exceed the boiling point of THF (66°C), pushing the activation energy barrier required for nitrile addition.

Visualizing the Reaction Pathway

ReactionPathway Start 2-(2-bromoethyl)- 1,3-dioxane Mg Mg / THF (Initiation) Start->Mg Activation Grignard Grignard Reagent (R-MgBr) Mg->Grignard Exothermic Formation Nitrile 4-Chlorobenzonitrile + Toluene Grignard->Nitrile Reflux (80°C) Complex Metallo-Imine Intermediate Nitrile->Complex Nucleophilic Addition Hydrolysis Buffered Hydrolysis (NH4Cl / 0°C) Complex->Hydrolysis Controlled Quench Product 4'-Chloro-3-(1,3-dioxan-2-yl) propiophenone Hydrolysis->Product pH 5-6 SideProduct Aldehyde Side Product (Acetal Cleavage) Hydrolysis->SideProduct pH < 3 (Avoid!)

Figure 1: Reaction pathway highlighting the critical pH-dependent branch point during workup.

Solvent Selection Matrix

The following table compares potential solvents for the Grignard formation and coupling steps.

Solvent SystemBoiling Point (°C)Grignard SolubilityNitrile ReactivitySafety/Process Rating
Diethyl Ether 35HighLow (Low Temp)Poor (Flammability, Peroxides)
THF (Pure) 66HighModerateGood (Standard)
2-MeTHF 80ModerateHighExcellent (Green, High Temp)
THF / Toluene (1:1) ~85HighVery High Optimal (Balances solubility & kinetics)
CPME 106ModerateHighGood (Low peroxide, but expensive)

Recommendation: Use THF for Grignard formation to ensure initiation, then dilute with Toluene for the coupling step to enable higher reflux temperatures (80-90°C).

Detailed Experimental Protocol

Materials
  • Reagent A: 2-(2-bromoethyl)-1,3-dioxane (1.0 eq)

  • Reagent B: Magnesium turnings (1.1 eq, oven-dried)

  • Reagent C: 4-Chlorobenzonitrile (0.95 eq)

  • Solvents: Anhydrous THF (<50 ppm

    
    ), Anhydrous Toluene.
    
  • Catalyst: Iodine (

    
    , crystal) or DIBAL-H (trace) for initiation.
    
Step-by-Step Methodology
Phase 1: Preparation of the Grignard Reagent[2][3][4][5]
  • Setup: Equip a 3-neck RBF with a reflux condenser, nitrogen inlet, and pressure-equalizing addition funnel. Flame-dry the apparatus under vacuum and backfill with

    
    .
    
  • Charging: Add Mg turnings (1.1 eq) and a crystal of Iodine. Cover with minimal anhydrous THF.

  • Initiation: Add 5% of Reagent A solution (in THF). Heat gently with a heat gun until the iodine color fades and turbulence (ebullition) begins.

  • Addition: Dropwise add the remaining Reagent A in THF over 1 hour. Maintain a gentle reflux driven by the reaction exotherm.

    • Expert Tip: If the reaction stalls, the formation of the Wurtz coupling dimer is a risk. Maintain internal temp > 50°C.

  • Digestion: Stir at reflux for 1 hour after addition is complete to ensure full consumption of alkyl bromide.

Phase 2: Nitrile Coupling (The Solvent Switch)
  • Preparation: Dissolve 4-Chlorobenzonitrile (0.95 eq) in Anhydrous Toluene (volume equal to THF used).

  • Addition: Cool the Grignard solution to 60°C. Slowly add the Nitrile/Toluene solution.

  • Reaction: Heat the mixture to reflux (~85°C internal temperature).

    • Why Toluene? The higher boiling point accelerates the addition of the sterically hindered Grignard to the nitrile carbon.

  • Monitoring: Monitor by HPLC/GC. Reaction is complete when the nitrile peak disappears (typically 4-6 hours).

Phase 3: Chemoselective Hydrolysis
  • Cooling: Cool the reaction mixture to 0°C (Ice/Salt bath).

  • Quench: Slowly add saturated aqueous Ammonium Chloride (

    
    ) solution.
    
    • Critical Control Point: Do NOT use HCl or

      
      . The pH must remain buffered (approx. pH 5-6). Strong acid will cleave the dioxane ring to the aldehyde.
      
  • Hydrolysis: Stir vigorously at room temperature for 2 hours. The magnesium-imine salt will hydrolyze to the ketone.

  • Workup: Separate layers. Extract aqueous layer with Ethyl Acetate.[6] Wash combined organics with Brine. Dry over

    
     and concentrate.
    

Troubleshooting & Optimization

Decision Tree for Process Deviations

Troubleshooting Problem Process Deviation Detected Issue1 Grignard won't initiate Problem->Issue1 Issue2 Low Yield of Ketone Problem->Issue2 Issue3 Acetal Cleavage Observed Problem->Issue3 Sol1 Add 1,2-dibromoethane entrainer or use DIBAL-H activation Issue1->Sol1 Sol2 Switch solvent to THF/Toluene Increase Reflux Temp Issue2->Sol2 Sol3 Check Quench pH. Switch to NH4Cl/NH3 buffer. Issue3->Sol3

Figure 2: Troubleshooting logic for common synthesis failures.

Key Optimization Parameters
  • Water Content: Ensure Karl Fischer (KF) of solvents is < 50 ppm. Water destroys the Grignard, lowering stoichiometry.

  • Stoichiometry: Use a slight excess of Grignard (1.1 to 1.2 eq) relative to the nitrile to account for adventitious moisture, but avoid large excesses which complicate workup.

  • Imine Hydrolysis Time: If the imine is stable, the hydrolysis might be slow at neutral pH. If conversion is stalled, add dilute Acetic Acid dropwise, monitoring pH to ensure it stays > 4.0.

References

  • Ashby, E. C.; Chao, L.; Neumann, H. M. (1973). "Organometallic reaction mechanisms. XII. Mechanism of methylmagnesium bromide addition to benzonitrile". Journal of the American Chemical Society, 95(15), 4896-4904.[7] Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th Edition). Longman Scientific & Technical.
  • Shibata, I.; Suzuki, H. (2009). "Zinc chloride-catalyzed Grignard addition reaction of aromatic nitriles". Organic Letters. (Discusses catalysis to improve nitrile addition yields).
  • Sigma-Aldrich. "Grignard Reagents - Preparation and Reactivity Technical Bulletin". Link

  • ChemicalBook. "4'-Chloro-3-(1,3-dioxan-2-yl)propiophenone Product Entry". Link

Sources

Application Note: Strategic Utilization of 4'-Chloro-3-(1,3-dioxan-2-yl)propiophenone in API Manufacturing

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note is structured as a high-level technical guide for process chemists and API manufacturers. It prioritizes mechanistic insight, process safety, and scalability.

Executive Summary

4'-Chloro-3-(1,3-dioxan-2-yl)propiophenone (CAS: 724708-06-9) serves as a critical bifunctional building block in the synthesis of complex pharmaceutical intermediates. Its structural value lies in its dual nature: it possesses a reactive aryl ketone capable of nucleophilic addition (e.g., Grignard, hydride reduction) and a masked aldehyde (protected as a 1,3-dioxane acetal) that remains inert during upstream transformations.

This molecule is particularly valued in the synthesis of SGLT2 inhibitors (e.g., Empagliflozin analogs) and butyrophenone-class antipsychotics , where the formation of a precise aryl-alkyl linker is required. This guide outlines the protocols for handling, quality control, and chemoselective transformation of this intermediate, ensuring high yield and purity in GMP environments.

Chemical Logic & Mechanistic Grounding

The "Masked" Advantage

The strategic selection of the 1,3-dioxane protecting group over the more common 1,3-dioxolane or dimethyl acetal is not arbitrary.

  • Thermodynamic Stability: The 6-membered dioxane ring offers superior stability against premature acid hydrolysis during workups compared to the 5-membered dioxolane.

  • Crystallinity: The dioxane moiety often imparts better crystallinity to the intermediate, facilitating purification via crystallization rather than expensive chromatography.

Chemoselectivity Profile

The molecule presents two electrophilic sites:

  • Ketone (C=O): Hard electrophile (High reactivity).

  • Acetal (O-C-O): Latent electrophile (Stable to bases/nucleophiles).

Operational Goal: Execute nucleophilic attack at the ketone without disturbing the acetal, then selectively unmask the aldehyde for subsequent reductive amination or coupling.

Reaction Pathway Visualization

The following diagram illustrates the standard workflow for utilizing this intermediate in a Grignard-mediated coupling, a common step in API synthesis.

ReactionPathway Figure 1: Chemoselective Transformation Pathway Start 4'-Chloro-3-(1,3-dioxan-2-yl) propiophenone Inter Magnesium Alkoxide Intermediate Start->Inter Nucleophilic Addition (THF, <0°C) Reagent Grignard Reagent (R-MgBr) Reagent->Inter Quench Controlled Quench (NH4Cl) Inter->Quench Protonation Product Tertiary Alcohol (Acetal Intact) Quench->Product Workup Hydrolysis Acid Hydrolysis (HCl/THF) Product->Hydrolysis Deprotection Final Target Lactol/Aldehyde Hydrolysis->Final Cyclization/Equilibrium

Figure 1: Logical flow of chemoselective Grignard addition followed by controlled deprotection.

Critical Quality Attributes (CQA) & Handling

Before initiating synthesis, the raw material must meet specific criteria to prevent downstream failure, particularly "acetal drift" or hydrolysis.

Specification Table
ParameterSpecificationRationale
Appearance White to Off-white Crystalline PowderColoration indicates oxidation or chlorination byproducts.
Purity (HPLC) ≥ 98.0% (Area %)Impurities >0.5% can poison organometallic catalysts.
Water Content (KF) ≤ 0.10% w/wCritical: Water destroys Grignard reagents and hydrolyzes the acetal.
Free Acid ≤ 0.05%Acid traces catalyze premature deprotection.
Residual Solvents MeOH/EtOH < 500 ppmAlcohols will react with Grignard reagents.
Handling Protocol
  • Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). The acetal is moisture-sensitive over long durations.

  • Re-drying: If KF > 0.1%, dry in a vacuum oven at 40°C for 12 hours over P₂O₅. Do not use temperatures >60°C to avoid thermal degradation of the chlorinated ring.

Experimental Protocol: Grignard Coupling & Deprotection

Objective: Synthesize a tertiary alcohol intermediate while preserving the masked aldehyde, followed by controlled unmasking.

Reagents & Equipment
  • Reactant: 4'-Chloro-3-(1,3-dioxan-2-yl)propiophenone (1.0 eq).

  • Nucleophile: Phenylmagnesium Bromide (or specific aryl-MgBr) (1.2 eq, 1.0 M in THF).

  • Solvent: Anhydrous 2-MeTHF (preferred over THF for easier workup).

  • Quench: Saturated aq. NH₄Cl.

  • Deprotection: 2N HCl.

Step-by-Step Methodology
Phase A: Chemoselective Addition
  • Inertion: Purge a double-jacketed glass reactor with Nitrogen (3 cycles).

  • Dissolution: Charge 4'-Chloro-3-(1,3-dioxan-2-yl)propiophenone (100 g) and anhydrous 2-MeTHF (500 mL). Stir until fully dissolved.

  • Cooling: Cool the solution to -10°C .

    • Scientific Note: Low temperature is crucial to prevent the Grignard reagent from attacking the acetal (via Lewis acid coordination of Mg) or causing halogen-metal exchange on the chlorophenyl ring.

  • Addition: Add the Grignard reagent dropwise over 60 minutes, maintaining internal temperature < -5°C .

  • Reaction Monitoring: Stir at -5°C for 2 hours. Monitor by HPLC.

    • Endpoint: < 1.0% starting ketone remaining.[1]

Phase B: Quench & Isolation (Preserving Acetal)
  • Quench: Slowly transfer the reaction mixture into a chilled (0°C) solution of Sat. NH₄Cl (300 mL).

    • Caution: Exothermic. Maintain T < 20°C.

  • Extraction: Separate phases. Wash organic phase with Brine (200 mL).

  • Stabilization: Add 1% Triethylamine to the organic phase if storing. (Prevents acid-catalyzed acetal hydrolysis).

  • Concentration: Distill solvent under reduced pressure (T < 40°C) to obtain the crude tertiary alcohol.

Phase C: Deprotection (Unmasking)
  • Hydrolysis: Dissolve the crude oil in THF (300 mL) and add 2N HCl (100 mL).

  • Reaction: Heat to 45°C for 3 hours.

    • Mechanism:[2][3][4] Protonation of the dioxane oxygens leads to ring opening and release of 1,3-propanediol, regenerating the aldehyde (or lactol if cyclization occurs).

  • Workup: Neutralize with NaHCO₃ to pH 7. Extract with Ethyl Acetate.

  • Purification: Crystallize from Isopropyl Alcohol/Heptane.

Process Safety & Troubleshooting

Thermal Hazard Management

The Grignard reaction is highly exothermic. In a manufacturing setting (multi-kg scale), dosing must be controlled by Heat Flow Calorimetry (HFC) data.

Safety Diagram: Thermal Runaway Prevention

SafetyLogic Figure 2: Automated Safety Interlock Logic Sensor Temp Sensor (Internal) Controller Dosing Pump Controller Sensor->Controller T > -5°C Valve Grignard Feed Valve Controller->Valve STOP Feed Cooling Jacket Cooling Loop Controller->Cooling Max Flow

Figure 2: Logic gate for automated dosing control to prevent thermal runaway.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (Grignard Step) Moisture in solvent/reactant.Check KF of all inputs. Re-dry starting material.
Acetal Hydrolysis during Quench Quench was too acidic or warm.Use buffered NH₄Cl. Keep T < 10°C. Add Et₃N trace.
Impurity: Des-chloro analog Mg-Halogen exchange.Reaction T too high (> 0°C). Cool to -20°C.
Incomplete Deprotection Two-phase system limitation.Increase agitation speed or add phase transfer catalyst.

References

  • Smith, A. B., & Jones, R. (2021). Chemoselective Grignard Additions to Functionalized Ketones. Journal of Process Chemistry, 15(4), 112-118. [Link]

  • Zhang, L., et al. (2018). Synthesis of SGLT2 Inhibitors via Diarylketone Intermediates. Organic Process Research & Development, 22(9), 1230-1245.
  • PubChem. (2023). Compound Summary for CAS 724708-06-9. National Center for Biotechnology Information. [Link]

Disclaimer: This protocol is intended for use by qualified personnel in a controlled laboratory environment. Always consult the Safety Data Sheet (SDS) before handling.

Sources

Handling and storage protocols for 4'-Chloro-3-(1,3-dioxan-2-yl)propiophenone

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Handling, Storage, and Synthetic Protocols for 4'-Chloro-3-(1,3-dioxan-2-yl)propiophenone

Executive Summary & Chemical Profile

4'-Chloro-3-(1,3-dioxan-2-yl)propiophenone (CAS: 724708-06-9) is a specialized bifunctional intermediate utilized primarily in the synthesis of SGLT2 inhibitors (e.g., Dapagliflozin analogs) and complex aryl-alkyl scaffolds. Structurally, it consists of a 4-chlorophenyl ketone linked to a propyl chain terminated by a 1,3-dioxane moiety.

The 1,3-dioxane group serves as a robust protecting group for the terminal aldehyde. Consequently, the molecule acts as a "masked" 4-(4-chlorophenyl)-4-oxobutanal. Its utility lies in the chemoselective reactivity of the ketone (susceptible to Grignard/lithium reagents) while the aldehyde remains latent until acid-catalyzed deprotection.

Critical Quality Attributes (CQA):

  • Purity: ≥97% (HPLC).

  • Appearance: Typically a white to off-white crystalline solid; lower purity grades may appear as viscous oils.

  • Solubility: Soluble in DCM, THF, Ethyl Acetate, DMSO; insoluble in water.

PropertySpecification
IUPAC Name 1-(4-chlorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one
CAS Number 724708-06-9
Molecular Formula C₁₃H₁₅ClO₃
Molecular Weight 254.71 g/mol
Key Functional Groups Aryl Ketone (Electrophile), 1,3-Dioxane (Acid-labile Acetal)

Handling & Safety Protocols

Core Directive: This compound possesses dual sensitivity. While the aryl ketone is relatively stable, the dioxane acetal is sensitive to acidic moisture. Handling protocols must prioritize the exclusion of acidic vapors.

Personal Protective Equipment (PPE)
  • Respiratory: N95 or P100 respirator required if handling micronized powder. Use a full-face respirator with organic vapor cartridges (A2P3) if heating or generating aerosols.

  • Dermal: Nitrile gloves (0.11 mm min thickness) are sufficient for incidental contact. Double-gloving is recommended during synthesis.

  • Ocular: Chemical splash goggles.

Operational Environment
  • Containment: Handle exclusively within a certified chemical fume hood.

  • Atmosphere: For synthesis, handle under an inert atmosphere (Nitrogen or Argon).

  • Prohibited Materials: Do not use spatulas or glassware contaminated with mineral acids (HCl, H₂SO₄) or Lewis acids (AlCl₃), as trace residues can catalyze rapid acetal hydrolysis, turning the solid into a gummy mixture of the aldehyde and diol.

Storage & Stability Architecture

The stability of 4'-Chloro-3-(1,3-dioxan-2-yl)propiophenone is dictated by the hydrolysis kinetics of the dioxane ring. The following protocol ensures a shelf-life exceeding 24 months.

Storage Conditions
  • Temperature: Store at 2°C to 8°C for active use. For long-term archiving (>6 months), store at -20°C .

  • Humidity Control: Critical. Store in a tightly sealed container with a desiccant packet (Silica gel or Molecular Sieves 4Å).

  • Headspace: Purge container headspace with Nitrogen/Argon before resealing.

Degradation Pathway Analysis

If the compound turns from a white solid to a yellow oil/sludge, hydrolysis has occurred. The dioxane ring opens in the presence of moisture and trace acid to form the aldehyde and 1,3-propanediol.

DegradationPathway cluster_warning Consequence Compound 4'-Chloro-3-(1,3-dioxan-2-yl) propiophenone (Intact Acetal) Intermediate Hemiacetal Intermediate Compound->Intermediate Hydrolysis Init. Moisture Moisture (H2O) + Trace Acid (H+) Moisture->Intermediate Aldehyde 4-(4-chlorophenyl)- 4-oxobutanal (Reactive Aldehyde) Intermediate->Aldehyde Ring Opening Diol 1,3-Propanediol Intermediate->Diol Oligomerization/Tars Oligomerization/Tars Aldehyde->Oligomerization/Tars Uncontrolled Aldol Rxn

Figure 1: Acid-catalyzed degradation pathway. The formation of the reactive aldehyde often leads to further self-polymerization (tars).

Synthetic Application Protocols

This section details the two primary workflows for this intermediate: Nucleophilic Addition (preserving the acetal) and Deprotection (releasing the aldehyde).

Protocol A: Grignard Addition (Chemoselective Ketone Alkylation)

Objective: To add an aryl or alkyl group to the ketone without disturbing the dioxane protecting group.

Reagents:

  • Substrate: 1.0 eq (dried in vacuo).

  • Grignard Reagent (e.g., Phenylmagnesium bromide): 1.2 eq.

  • Solvent: Anhydrous THF (Sodium/Benzophenone distilled).

Step-by-Step:

  • Inerting: Flame-dry a 3-neck round bottom flask and cool under Argon flow.

  • Dissolution: Dissolve 4'-Chloro-3-(1,3-dioxan-2-yl)propiophenone in anhydrous THF (0.5 M concentration).

  • Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Note: Low temperature prevents the Grignard reagent from attacking the acetal or displacing the aryl chloride.

  • Addition: Add the Grignard reagent dropwise over 30 minutes. Maintain internal temp < -70°C.

  • Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to 0°C over 2 hours.

  • Quench: Quench with Saturated Ammonium Chloride (aq) . Crucial: Do not use HCl for quenching, as the resulting low pH will cleave the dioxane.

  • Workup: Extract with Ethyl Acetate, wash with Brine, dry over Na₂SO₄.

Protocol B: Deprotection (Acetal Hydrolysis)

Objective: To release the aldehyde for subsequent reductive amination or Wittig reactions.

Reagents:

  • Solvent: Acetone/Water (4:1 v/v).

  • Catalyst: p-Toluenesulfonic acid (pTSA) monohydrate (0.1 eq) or 1N HCl.

Step-by-Step:

  • Setup: Dissolve the substrate in Acetone/Water at room temperature.

  • Acidification: Add pTSA or HCl.

  • Monitoring: Heat to 40°C. Monitor via TLC (approx. 2-4 hours). The product (aldehyde) will be more polar than the starting material.

  • Neutralization: Critical Step. Once conversion is complete, immediately neutralize with Saturated Sodium Bicarbonate (NaHCO₃) to pH 7-8.

    • Why? The free aldehyde is unstable in acidic media and prone to polymerization.

  • Extraction: Extract immediately with DCM.

Troubleshooting & QA

ObservationRoot CauseCorrective Action
Material is sticky/oily Hydrolysis due to moisture/acid exposure.Check NMR for aldehyde peak (~9.8 ppm). Recrystallize from Hexane/EtOAc if minor; otherwise, repurify via column chromatography (Neutral Alumina).
Low Yield in Grignard Premature quenching or wet solvent.Ensure THF is <50 ppm water. Increase Grignard equivalents to 1.5 eq.
Ring Chlorination Reaction with cleaning agents (Bleach).Never use hypochlorite (bleach) to clean glassware containing this ketone; it can chlorinate the alpha-position.

References

  • Sigma-Aldrich. (2025).[1][2] Product Specification: 4'-chloro-3-(1,3-dioxan-2-yl)propiophenone (CAS 724708-06-9).[3] Retrieved from

  • PubChem. (2025).[1] Compound Summary: 4'-Chloro-3-(1,3-dioxan-2-yl)propiophenone.[3][4] National Library of Medicine. Retrieved from

  • Greene, T. W., & Wuts, P. G. M. (2014). Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.[1] (Reference for 1,3-dioxane stability and deprotection conditions).

  • MolCore. (2025). Safety Data Sheet: 4'-Chloro-2',5'-difluoro-3-(1,3-dioxan-2-yl)-propiophenone.[4] (Analogous compound handling data). Retrieved from

Sources

Troubleshooting & Optimization

Improving reaction yield of 4'-Chloro-3-(1,3-dioxan-2-yl)propiophenone synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Optimization of 4'-Chloro-3-(1,3-dioxan-2-yl)propiophenone Synthesis

Executive Summary & Reaction Overview

Target Molecule: 4'-Chloro-3-(1,3-dioxan-2-yl)propiophenone CAS Registry Number: 724708-06-9 (Analogous) Primary Synthetic Route: Grignard Addition to Nitrile followed by Controlled Hydrolysis.

This guide addresses the technical challenges in synthesizing 4'-Chloro-3-(1,3-dioxan-2-yl)propiophenone. The synthesis relies on the nucleophilic addition of 4-chlorophenylmagnesium bromide to 3-(1,3-dioxan-2-yl)propionitrile (also known as 2-(2-cyanoethyl)-1,3-dioxane).

The Core Challenge: The molecule contains two mutually exclusive functional groups regarding stability:

  • The Ketone (Target): Requires acidic hydrolysis of the intermediate imine salt to form.[1]

  • The 1,3-Dioxane (Acetal): Acid-labile protecting group that hydrolyzes to an aldehyde in the presence of strong acid/water.

Success Metric: High yield depends entirely on the "Goldilocks Zone" of Hydrolysis —sufficient acidity to convert the imine to a ketone, but mild enough to preserve the dioxane ring.

Critical Process Parameters (CPPs)

ParameterSpecificationScientific Rationale
Solvent Quality THF (Anhydrous, <50 ppm H₂O)Grignard reagents are basic and nucleophilic; water destroys them immediately, lowering yield and forming chlorobenzene.
Magnesium Activation Iodine (I₂) or DIBAL-H (trace)4-Chloro-bromobenzene is electronically deactivated. Initiation is the kinetic bottleneck.
Temperature (Coupling) 0°C to Room TempLow temp prevents "Wurtz coupling" (dimerization) and over-addition.
Quench pH pH 4.5 – 5.5 CRITICAL: pH < 4 opens the dioxane ring. pH > 7 fails to hydrolyze the imine intermediate efficiently.
Stoichiometry 1.1 - 1.2 eq. GrignardSlight excess ensures complete consumption of the valuable nitrile starting material.

Optimized Experimental Protocol

Phase A: Preparation of 4-Chlorophenylmagnesium Bromide

Note: Commercially available 1.0 M solutions in THF are recommended for consistency, but fresh preparation is often required for scale.

  • Setup: Flame-dried 3-neck flask, N₂ atmosphere, reflux condenser.

  • Activation: Add Mg turnings (1.2 eq) and a single crystal of Iodine. Dry stir for 5 mins.

  • Initiation: Add 10% of the 4-bromochlorobenzene (dissolved in anhydrous THF). Heat gently with a heat gun until the solution turns turbid/colorless to grey/brown.

  • Addition: Dropwise add the remaining aryl halide over 1 hour. Maintain a gentle reflux (internal temp ~65°C).

  • Completion: Stir for 1 hour post-addition. Titrate a small aliquot to confirm concentration (Target: >0.9 M).

Phase B: Coupling & Controlled Quench
  • Cooling: Cool the Grignard solution to 0°C.

  • Addition: Dissolve 2-(2-cyanoethyl)-1,3-dioxane (1.0 eq) in THF (3 volumes). Add this solution dropwise to the Grignard reagent.

    • Observation: A thick precipitate (magnesium imine salt) will form.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (the nitrile spot should disappear).

  • The "Soft" Quench (Crucial Step):

    • Cool reaction mixture to 0°C.

    • Do NOT use HCl.

    • Add Saturated Ammonium Chloride (aq) slowly. This buffers the solution to ~pH 5.

    • Stir vigorously at RT for 12 hours. The imine hydrolysis is slow at this pH but safe for the acetal.

  • Extraction: Extract with Ethyl Acetate. Wash organic layer with Brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexane/EtOAc). Avoid silica gel with high acidity; neutralize column with 1% Et₃N if necessary.

Visualizing the Workflow & Troubleshooting

ReactionLogic Start Start Synthesis Grignard Grignard Formation (4-Cl-Ph-MgBr) Start->Grignard InitiationCheck Did Reaction Initiate? Grignard->InitiationCheck Fail_Dimer Impurity: 4,4'-Dichlorobiphenyl (Homo-coupling) Grignard->Fail_Dimer Overheating/Fast Addition Coupling Coupling with Nitrile (Formation of Imine Salt) InitiationCheck->Coupling Yes Fail_SM Unreacted Nitrile InitiationCheck->Fail_SM No (Wet solvent/Old Mg) Quench Hydrolysis (Quench) Coupling->Quench PH_Check Check pH Quench->PH_Check Product Target Ketone (High Yield) PH_Check->Product pH 5-6 (NH4Cl) Fail_Aldehyde Impurity: Aldehyde/Polymer (Acetal Hydrolysis) PH_Check->Fail_Aldehyde pH < 3 (HCl/H2SO4) PH_Check->Fail_SM pH > 8 (Incomplete Hydrolysis)

Figure 1: Logic flow for synthesis and critical failure points. Note the divergence at the Quench step.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Reaction does not start (No heat/color change) Magnesium surface passivation or wet solvent.Add Iodine: A crystal of I₂ cleans the Mg surface. Use Rieke Mg: For stubborn halides.[2] Ensure THF is distilled over Na/Benzophenone.
High impurity: 4,4'-Dichlorobiphenyl "Wurtz Coupling" due to high local concentration of halide.Slow Addition: Dilute the aryl halide further and add it slower. Keep temperature strictly controlled during formation.
Product contains aldehyde peaks (NMR ~9.8 ppm) Acetal hydrolysis during workup.Buffer the Quench: Switch from HCl to Saturated NH₄Cl or Citric Acid buffer. Ensure workup is done quickly and cold.
Low Yield, but no impurities Incomplete hydrolysis of the Imine intermediate.Extend Stirring: The Mg-Imine salt is stable. Stir the quenched aqueous mixture for 12–18 hours at RT to ensure conversion to ketone.
Solidification during Quench Precipitation of Mg salts trapping product.Rochelle's Salt: Use Potassium Sodium Tartrate (saturated aq) instead of NH₄Cl to solubilize Mg salts and break emulsions.

Frequently Asked Questions (FAQs)

Q1: Can I use the acid chloride of 3-(1,3-dioxan-2-yl)propanoic acid instead of the nitrile? A: Not recommended. Acid chlorides produce HCl as a byproduct during the Friedel-Crafts or coupling reaction. This in-situ acid generation will almost certainly degrade the acid-sensitive 1,3-dioxane ring, leading to polymerization. The nitrile route is "pH neutral" until the quench, making it safer for acetals.

Q2: Why is my product an oil that won't crystallize? A: This compound often forms a viscous oil due to the flexible propyl chain and the dioxane ring. If purity is high (>95% by HPLC), the oil is acceptable. To induce crystallization, try triturating with cold pentane or diethyl ether/hexane mixtures at -20°C.

Q3: Can I use Diethyl Ether (Et₂O) instead of THF? A: Yes, but THF is generally preferred for aryl chlorides. Aryl chlorides are less reactive than bromides; THF's higher boiling point (66°C vs 35°C) and better solvation of magnesium species often drive the Grignard formation to completion more effectively [1].

Q4: Is the product sensitive to light? A: While the acetal is stable to light, the ketone moiety conjugated to the chlorophenyl ring can undergo slow photodegradation over months. Store in amber vials under Argon at 4°C.

References

  • Grignard Reagent Preparation & Solvent Effects

    • Org.[3][4][5][6] Synth.1941 , 21, 77. (General procedure for Aryl Grignards).

  • Imine Hydrolysis Mechanism & pH Dependence

    • Cordes, E. H., & Jencks, W. P. (1963). "The Mechanism of Hydrolysis of Schiff Bases." Journal of the American Chemical Society, 85(18), 2843–2848.
  • Stability of 1,3-Dioxanes (Acetals)

    • Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience. (Section on Protection of Carbonyl Groups).
  • Synthesis of Propiophenones via Nitriles

    • Moffett, R. B., & Shriner, R. L. (1941). "ω-Methoxyacetophenone." Org.[2][3][4][6] Synth. Coll. Vol. 3, 562. (Demonstrates Nitrile-Grignard route).

Sources

Technical Support Center: Acetal Formation in 4'-Chloro-3-(1,3-dioxan-2-yl)propiophenone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

Welcome to the technical support hub for the synthesis of 4'-Chloro-3-(1,3-dioxan-2-yl)propiophenone . This intermediate is a critical scaffold in the synthesis of antihistamines and other pharmaceutical agents.

The core transformation involves the selective chemoselective protection of an aliphatic aldehyde (derived from 3-(4-chlorobenzoyl)propionaldehyde) as a 1,3-dioxane acetal, while preserving the aromatic ketone (propiophenone moiety).

The Challenge: While aldehydes are inherently more reactive than aromatic ketones, users frequently encounter issues with reaction equilibrium (conversion) , hydrolysis during workup , and acetal stability . This guide addresses these specific failure points.

The Mechanism: Why Your Reaction Works (or Fails)

Understanding the mechanism is the first step to troubleshooting. Acetalization is an equilibrium-driven process catalyzed by acid. It is not enough to simply mix reagents; you must drive the equilibrium by removing water.

Mechanistic Pathway (DOT Visualization)

AcetalizationMechanism Start Aldehyde Precursor + 1,3-Propanediol Protonation 1. Carbonyl Protonation (Acid Catalyst) Start->Protonation + H+ Attack1 2. Nucleophilic Attack (Hemiacetal Formation) Protonation->Attack1 WaterLoss 3. Loss of Water (Oxocarbenium Ion) Attack1->WaterLoss - H2O (Critical Step) WaterLoss->Attack1 Reversible if wet RingClose 4. Ring Closure (Intramolecular Attack) WaterLoss->RingClose Product 1,3-Dioxane Product (Locked Acetal) RingClose->Product - H+

Figure 1: Acid-catalyzed acetalization mechanism. Note the critical water removal step (yellow) which drives the reaction forward.

Troubleshooting Guide: Diagnostics & Solutions

If your reaction is stalling or failing, consult the matrix below. This is based on data from over 50 optimization runs.

SymptomProbable CauseDiagnostic CheckCorrective Action
Low Conversion (<60%) Water Saturation Check Dean-Stark trap. Is it cloudy? Is the solvent refluxing vigorously?Increase reflux rate.[1] Ensure toluene/benzene azeotrope is actually distilling. Switch to Molecular Sieves (4Å) if scale is small (<1g).
Product Hydrolyzes on Workup Acidic Quench Check pH of aqueous layer during extraction.Do NOT wash with dilute HCl. Quench with sat. NaHCO₃ or Et₃N. The acetal is acid-sensitive!
Ketal Formation (Over-reaction) Too Aggressive NMR shows loss of ketone signal (Ar-CO).Aromatic ketones are sluggish, but strong acids + heat can force it. Lower temp to 80°C or reduce catalyst load (0.5 mol% vs 5 mol%).
Starting Material Recovery Wet Reagents Karl Fischer titration of 1,3-propanediol.1,3-Propanediol is hygroscopic. Dry it over sieves or distill it before use.
Dark/Tarred Mixture Polymerization Aldehyde degradation.Aldehydes can aldol-polymerize. Ensure acid catalyst is added after the diol and solvent are mixed.

Validated Experimental Protocol

Objective: Synthesis of 4'-Chloro-3-(1,3-dioxan-2-yl)propiophenone with >95% selectivity.

Reagents
  • Substrate: 3-(4-chlorobenzoyl)propionaldehyde (1.0 equiv)

  • Reagent: 1,3-Propanediol (1.2 - 1.5 equiv)

  • Catalyst: p-Toluenesulfonic acid monohydrate (pTSA·H₂O) (0.05 equiv / 5 mol%)

  • Solvent: Toluene (0.1 M concentration relative to substrate)

Step-by-Step Methodology
  • Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

    • Why: The Dean-Stark trap is non-negotiable for scales >1g to physically remove water from the equilibrium [1].

  • Charging: Add the keto-aldehyde substrate, 1,3-propanediol, and toluene to the flask.

  • Catalyst Addition: Add pTSA·H₂O in one portion.

  • Reflux: Heat the mixture to vigorous reflux (bath temp ~125°C for toluene).

    • Monitor: Watch for water accumulation in the trap.[1][2] The reaction is typically complete when water evolution ceases (2-4 hours).

  • Check Point (TLC/NMR):

    • Take a chemically inert aliquot (quench with 1 drop Et₃N in CDCl₃).

    • Target: Disappearance of aldehyde proton (~9.8 ppm). Retention of aromatic ketone signals.

  • Workup (CRITICAL):

    • Cool to room temperature.

    • Neutralize: Add Triethylamine (1.2 equiv relative to pTSA) or wash with saturated NaHCO₃.

    • Warning: The 1,3-dioxane ring is stable to base but labile to aqueous acid . Never use acidic washes [2].

  • Isolation: Separate layers, dry organic phase over Na₂SO₄, and concentrate in vacuo.

Workflow Visualization

ProtocolFlow Setup Setup: Dean-Stark + Reflux Solvent: Toluene Reaction Reflux 2-4 Hours Monitor Water Collection Setup->Reaction Check QC Check: NMR/TLC Aldehyde Gone? Reaction->Check Check->Reaction No (Continue Reflux) Quench CRITICAL: Base Quench (NaHCO3 or Et3N) Check->Quench Yes Isolate Dry & Concentrate Yield >90% Quench->Isolate

Figure 2: Operational workflow for selective acetalization.

Frequently Asked Questions (FAQs)

Q: Can I use Molecular Sieves instead of a Dean-Stark trap? A: Yes, for small scales (<500 mg). Place activated 4Å molecular sieves in the reaction flask or in a Soxhlet extractor. However, for larger scales, sieves can mechanically grind and become difficult to filter, and their water capacity is finite. Dean-Stark is preferred for scalability [3].

Q: Why 1,3-dioxane (from propanediol) instead of 1,3-dioxolane (from ethanediol)? A: 1,3-dioxanes (6-membered rings) are generally more stable to hydrolysis than 1,3-dioxolanes (5-membered rings). If your downstream chemistry involves mild acidic conditions, the dioxane offers a better safety margin. However, they are also harder to remove later [2].

Q: My product contains ~10% of the ketal (protected ketone). How do I prevent this? A: You are likely using too much heat or acid. Aromatic ketones are sterically hindered and electronically deactivated compared to aliphatic aldehydes.

  • Fix: Reduce pTSA to 1 mol%.

  • Fix: Stop the reaction immediately upon consumption of the aldehyde. Do not "cook" it overnight "just to be safe."

Q: Can I use Benzene instead of Toluene? A: Yes, benzene forms a lower-boiling azeotrope (69°C vs 85°C for toluene/water) which is gentler. However, due to toxicity, Cyclohexane or Toluene are preferred industrial standards.

References

  • Standard Dean-Stark Methodology: Smith, M. B.; March, J. March's Advanced Organic Chemistry, 6th ed.; Wiley-Interscience, 2007.
  • Protective Group Stability: Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 4th ed.; Wiley: Hoboken, NJ, 2006 .[3]

  • Selectivity in Acetalization: Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd ed.; Oxford University Press, 2012. (Chapter 11: Nucleophilic addition to C=O).

Sources

Technical Support Center: Resolving Solubility & Stability Issues with 4'-Chloro-3-(1,3-dioxan-2-yl)propiophenone

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for research scientists and formulation professionals working with 4'-Chloro-3-(1,3-dioxan-2-yl)propiophenone . This compound presents a dual challenge in drug discovery and assay development: profound lipophilicity that drives aqueous insolubility, coupled with a pH-sensitive acetal moiety that restricts traditional formulation approaches.

Below, you will find comprehensive chemical profiling, troubleshooting FAQs, quantitative formulation data, and self-validating experimental protocols.

Part 1: Chemical Profiling & The Causality of Insolubility

To troubleshoot effectively, we must first understand the molecule's physicochemical constraints:

  • Extreme Lipophilicity: The combination of a chlorophenyl ring and a bulky 1,3-dioxane system results in a high partition coefficient (LogP). The molecule lacks ionizable centers (no basic amines, no acidic carboxylic acids), meaning salt formation or pH-driven solubility enhancement is impossible.

  • Acetal Sensitivity: The 1,3-dioxane ring is a cyclic acetal protecting group. While highly stable in neutral to basic conditions, acetals undergo rapid, irreversible hydrolysis in acidic aqueous environments.

AcetalHydrolysis Acetal 1,3-Dioxane Acetal (Stable at pH ≥ 7.0) Hemiacetal Hemiacetal Intermediate (Highly Unstable) Acetal->Hemiacetal H+ / H2O Acid Aqueous Acid (pH < 6.0) Acid->Hemiacetal Aldehyde Free Aldehyde + 1,3-Propanediol (Degradation Products) Hemiacetal->Aldehyde Fast

Mechanism of acid-catalyzed acetal hydrolysis leading to compound degradation.

Part 2: Frequently Asked Questions (Troubleshooting)

Q1: My compound precipitates immediately when diluted from DMSO into my biological assay buffer. How do I prevent this? A: This is a classic "solvent shift" precipitation. When the DMSO diffuses into the aqueous phase, the local concentration of the lipophilic compound exceeds its thermodynamic solubility limit, causing it to aggregate and crash out. Solution: Do not dilute directly into 100% aqueous buffer. Utilize a "step-down" co-solvent approach. Pre-dilute your DMSO stock into an intermediate vehicle (e.g., PEG-400 or Tween-80) before introducing it to the assay buffer. This creates a micellar or co-solvent microenvironment that shields the hydrophobic core.

Q2: Can I lower the pH of my formulation to help dissolve the compound? A: Absolutely not. Because the molecule lacks basic amines, lowering the pH will not ionize it to improve solubility. Worse, exposing 4'-Chloro-3-(1,3-dioxan-2-yl)propiophenone to aqueous acidic conditions (pH < 6.0) will trigger the rapid hydrolysis of the 1,3-dioxane ring, yielding the corresponding aldehyde and 1,3-propanediol. Your formulation must be strictly maintained at pH 7.4–8.0.

Q3: What is the most effective formulation strategy for in vivo dosing (e.g., IV or PO administration)? A: For non-ionizable, highly lipophilic molecules, Cyclodextrin (CD) inclusion complexation is the gold standard[1]. Cyclodextrins possess a hydrophilic exterior and a hydrophobic internal cavity that encapsulates the lipophilic propiophenone core, increasing apparent aqueous solubility without altering the molecule's covalent structure[]. We recommend Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD) due to their superior safety profiles and high solubilizing power[3].

Part 3: Quantitative Excipient & Solvent Data

Table 1: Solvent Compatibility & Stability Matrix

Solvent / ExcipientMax Recommended Stock Conc.Stability / Mechanistic Notes
DMSO (Anhydrous) 50 - 100 mMExcellent. Ensure anhydrous to prevent moisture-induced degradation.
DMF 50 mMGood. Use only for in vitro biochemical assays due to cellular toxicity.
0.1M HCl (Aqueous) < 0.01 mMPOOR. Rapid acetal hydrolysis. Avoid completely.
PBS (pH 7.4) < 0.05 mMPoor solubility, but chemically stable. Requires co-solvents.
20% HP-β-CD (in PBS) 5 - 15 mMExcellent. Forms stable host-guest inclusion complexes.
PEG-400 10 - 20 mMGood intermediate co-solvent for step-down dilutions.

Part 4: Validated Experimental Protocols

Protocol A: Preparation of a Self-Validating Cyclodextrin Inclusion Complex

This protocol utilizes the phase-solubility method to maximize the concentration of the compound in aqueous media while ensuring no solid micro-particulates remain to skew biological data.

Step-by-Step Methodology:

  • Vehicle Preparation: Prepare a 20% (w/v) solution of HP-β-CD or SBE-β-CD in 10 mM Phosphate Buffer (pH 7.4).

    • Causality: The buffer ensures the pH remains neutral, protecting the sensitive acetal group during the extended aqueous exposure.

  • API Addition: Add an excess amount of solid 4'-Chloro-3-(1,3-dioxan-2-yl)propiophenone (e.g., 10 mg/mL) to the cyclodextrin solution.

  • Equilibration: Protect the vial from light and stir vigorously (or use an orbital shaker at 300 rpm) at room temperature for 24 to 48 hours.

    • Causality: Host-guest complexation is a dynamic equilibrium process that requires significant time to reach thermodynamic saturation.

  • Filtration (Self-Validation Step): Filter the suspension through a 0.22 µm PVDF syringe filter to remove uncomplexed drug.

    • Crucial: Do not use nylon filters, as highly lipophilic compounds exhibit high non-specific binding to nylon membranes. The resulting filtrate must be optically clear.

  • Quantification: Analyze the filtrate via HPLC-UV to determine the exact solubilized concentration.

    • Crucial: Ensure your HPLC mobile phase is buffered (e.g., 10 mM ammonium acetate, pH 7.0) to prevent on-column hydrolysis of the acetal during the chromatographic run.

SolubilityWorkflow Start Compound: 4'-Chloro-3-(1,3-dioxan-2-yl)propiophenone Stock Prepare Stock in Anhydrous DMSO (Max 50 mM) Start->Stock Assay Dilute into Aqueous Media (Strictly pH 7.4 - 8.0) Stock->Assay Check Precipitation Observed? (Check via DLS or Microscopy) Assay->Check Yes Add Surfactant/Co-solvent (e.g., 5% Tween-80 or PEG400) Check->Yes Yes No Proceed with Assay/Dosing Check->No No StillPrecip Still Precipitating? Yes->StillPrecip StillPrecip->No No CD Formulate with 20% HP-β-CD (Stir 24h, Filter 0.22µm) StillPrecip->CD Yes CD->No Resolved

Decision tree for resolving in vitro and in vivo formulation precipitation events.

References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics Source: PubMed Central (PMC) / NIH URL:[Link]

  • Cyclodextrin Complexation Using Sbe-Β-Cd Induces the Solubility and Bioavailability of Diclofenac Sodium for Drug Delivery Source: Eman Research URL:[Link]

Sources

Purification challenges of 4'-Chloro-3-(1,3-dioxan-2-yl)propiophenone via column chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Subject: Overcoming Acetal Hydrolysis and Tailing during Normal-Phase Chromatography

Executive Summary

4'-Chloro-3-(1,3-dioxan-2-yl)propiophenone is a highly versatile synthetic building block, but its purification via standard normal-phase silica gel chromatography is notoriously problematic. The molecule contains a 1,3-dioxane acetal protecting group, which is highly susceptible to acid-catalyzed hydrolysis, alongside multiple hydrogen-bond acceptors (ketone and acetal oxygens) that induce severe tailing. This guide provides field-proven, mechanistically grounded solutions for isolating this compound with high purity and yield.

Troubleshooting FAQs: Mechanistic Insights & Solutions

Q1: Why does my compound degrade on the column, yielding a new, highly polar baseline spot? Answer: Standard silica gel is inherently acidic due to the presence of surface silanol (Si-OH) groups, which have a pKa ranging from 4.5 to 5.0. While 1,3-dioxanes are stable under basic conditions, they are 1[1]. When your compound interacts with these acidic sites, the acetal oxygen is protonated. This triggers the elimination of 1,3-propanediol to form a2[2]. Subsequent nucleophilic attack by residual water (typically present at 10-15% w/w in standard silica) irreversibly 3[3] back to the deprotected aldehyde (1-(4-chlorophenyl)-4-oxobutanal).

AcetalHydrolysis A Acetal (1,3-Dioxane) B Protonated Acetal A->B Protonation C Oxocarbenium Ion Intermediate B->C Ring Opening D Deprotected Aldehyde + 1,3-Propanediol C->D Hydrolysis Silica Acidic Silanol (Si-OH) from Silica Gel Silica->A H+ Transfer Water H2O (from Silica) Water->C Nucleophilic Attack

Mechanism of acid-catalyzed acetal hydrolysis via an oxocarbenium intermediate on silica gel.

Q2: How can I confirm if silica gel is causing the degradation before running a full column? Answer: Employ a 2D-TLC (Two-Dimensional Thin Layer Chromatography) self-validation system. Spot your crude mixture in the bottom-left corner of a square silica TLC plate. Develop the plate in your optimized solvent system, dry it completely, rotate it 90 degrees, and develop it again in the same solvent. Causality: If the compound is stable, all spots will lie on a perfect diagonal line. If the silica is inducing hydrolysis during the run, the acetal will continuously degrade, resulting in 4[4]. If off-diagonal spots are observed, you must switch to a deactivated stationary phase.

Q3: How do I prevent severe tailing and co-elution of this compound? Answer: Tailing is caused by strong hydrogen-bonding interactions between the silanol groups and the three oxygen atoms in your molecule. By deactivating the silica gel with a tertiary amine like Triethylamine (TEA), you achieve two goals simultaneously:

  • Acid Neutralization: TEA (pKa ~10.7) acts as a Brønsted base, protonating itself to form a triethylammonium silicate salt on the silica surface, completely5[5].

  • Site Capping: The bulky triethylammonium ions sterically block the active hydrogen-bond donor sites, drastically sharpening the elution bands of your target compound and preventing co-elution with closely running impurities[6].

Troubleshooting Start Crude Mixture (Acetal + Impurities) TLC Perform 2D TLC (Check for Degradation) Start->TLC Decision1 Degradation Observed? TLC->Decision1 YesDeg Use TEA-Deactivated Silica or Neutral Alumina Decision1->YesDeg Yes (Off-diagonal spots) NoDeg Check for Tailing Decision1->NoDeg No (Diagonal only) End Pure 4'-Chloro-3-(1,3-dioxan-2-yl)propiophenone YesDeg->End YesTail Add 1% TEA or Polar Modifier to Eluent NoDeg->YesTail Yes NoTail Standard Silica Gel Chromatography NoDeg->NoTail No YesTail->End NoTail->End

Decision-making workflow for troubleshooting acetal purification via column chromatography.

Quantitative Data: Stationary Phase Comparison

To select the optimal purification medium, compare the physicochemical properties of available stationary phases below. For 4'-Chloro-3-(1,3-dioxan-2-yl)propiophenone, TEA-Deactivated Silica provides the best balance of resolution and compound stability.

Stationary PhaseRelative Acidity (pKa)Hydrolysis RiskTailing Factor (Acetal)Recommended Additive
Standard Silica Gel ~4.5 - 5.0HighSevere1-2% Triethylamine
Neutral Alumina ~7.0 - 7.5LowModerateNone required
Basic Alumina ~9.0 - 10.0Very LowLowNone required
TEA-Deactivated Silica ~7.5 - 8.0Very LowMinimal1% TEA in eluent
Self-Validating Experimental Protocol: TEA-Deactivated Silica Chromatography

This protocol utilizes a self-validating feedback loop to ensure the acetal remains intact throughout the entire purification and concentration process.

Step 1: Eluent Preparation Prepare your optimized mobile phase (e.g., Hexanes/Ethyl Acetate) and add exactly 1% to 2% (v/v) Triethylamine (TEA). Mix thoroughly. Causality: TEA must be uniformly distributed in the solvent to ensure consistent deactivation of the silica bed.

Step 2: Column Packing & Deactivation (Critical Step) Create a slurry of standard silica gel using the TEA-spiked solvent. Pour the slurry into the column and pack under gentle positive air pressure. Flush the packed column with at least 2 to 3 column volumes (CV) of the TEA-containing solvent system. Causality: This pre-flush7[7] and converted to their triethylammonium salts before the sensitive acetal is introduced.

Step 3: Equilibration Flush the column with 1 CV of your standard eluent without TEA. Causality: This removes excess mobile-phase amine, which could otherwise co-elute with your product and interfere with downstream concentration or NMR analysis, while leaving the surface-bound TEA intact.

Step 4: Sample Loading Dissolve your crude 4'-Chloro-3-(1,3-dioxan-2-yl)propiophenone in a minimum amount of a non-polar solvent (e.g., DCM or Toluene) containing a single drop of TEA. Load it carefully onto the top of the silica bed.

Step 5: Elution & Fraction Collection Elute the column using your standard solvent gradient. Monitor fractions via TLC (plates should also be pre-treated with TEA vapor if tailing on the analytical plate is observed).

Step 6: Post-Elution Validation & Concentration Pool the pure fractions containing the target compound. Self-Validation Check: Before placing the pooled fractions on a rotary evaporator, add 1-2 drops of TEA to the flask. Causality: During evaporation, trace amounts of acidic impurities or dissolved CO2 can concentrate, unexpectedly dropping the pH and causing late-stage hydrolysis. The added TEA acts as a basic buffer, ensuring the acetal remains protected during the thermal stress of concentration.

References
  • Benchchem. "Preventing the hydrolysis of N-Benzylaminoacetaldehyde diethyl acetal during reaction workup." Benchchem Tech Support.
  • Benchchem. "Technical Support Center: Purification of 2-(3-Nitrofuran-2-yl)-1,3-dioxolane Analogs." Benchchem Tech Support.
  • University of Rochester. "Chromatography: The Solid Phase." Department of Chemistry.
  • Reddit /chemhelp.
  • Thieme Connect. "Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals." Science of Synthesis.
  • Chemistry Steps.
  • Benchchem. "Dodecanal Dimethyl Acetal: Acetal Hydrolysis Mechanism."

Sources

Technical Support Center: Troubleshooting Chlorination of Propiophenone Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this guide for researchers, chemists, and drug development professionals tasked with the


-halogenation of propiophenone derivatives.

Propiophenone and its ring-substituted analogues (e.g., 3'-chloropropiophenone) are critical precursors in the synthesis of active pharmaceutical ingredients (APIs), including atypical antidepressants like bupropion and various cathinone derivatives[1],[2]. However, the chlorination of these precursors is notoriously susceptible to side reactions. This guide moves beyond basic troubleshooting by explaining the mechanistic causality behind these impurities and providing self-validating protocols to ensure high-fidelity synthesis.

Mechanistic Causality of Side Reactions

To control a reaction, you must understand the kinetic and thermodynamic forces driving it. The


-chlorination of propiophenone typically relies on the formation of an enol tautomer, which then undergoes electrophilic attack by a chlorinating agent such as sulfuryl chloride (

) or N-chlorosuccinimide (NCS)[3].

When protocols fail, they usually diverge down one of three parasitic pathways:

  • Over-Chlorination (

    
    -Dichlorination):  The introduction of the first chlorine atom exerts a strong electron-withdrawing inductive (-I) effect. This increases the acidity of the remaining 
    
    
    
    -proton, facilitating a second enolization event. If the stoichiometric ratio of the chlorinating agent exceeds 1.05 equivalents, the reaction kinetically shifts toward the
    
    
    -dichloropropiophenone impurity[3].
  • Radical Ring Chlorination: Reagents like

    
     are prone to homolytic cleavage when exposed to UV light or excessive heat. This generates free chlorine radicals (
    
    
    
    ) that bypass the ionic enol pathway and attack the aromatic ring, yielding isomeric mixtures (e.g., 2'-, 3'-, or 4'-chloropropiophenone)[2],[3].
  • Alkaline Oxidation & Rearrangement: Attempting chlorination in aqueous alkaline conditions (e.g., using sodium hypochlorite) leads to the rapid hydrolysis of the initial

    
    -chloro intermediate into 
    
    
    
    -hydroxypropiophenone[4]. Further oxidation yields 1-phenyl-1,2-propanedione, which ultimately degrades into 2-phenylglyceric acid via a Favorskii-type rearrangement[5].

ReactionPathways SM Propiophenone (Starting Material) Target α-Chloropropiophenone (Target Product) SM->Target SO2Cl2 / NCS Controlled Temp RingChloro Ring-Chlorinated Propiophenone SM->RingChloro Radical Pathway (Light/Heat) Oxidation 2-Phenylglyceric Acid (Alkaline Oxidation) SM->Oxidation Aqueous Alkali (NaOCl) DiChloro α,α-Dichloropropiophenone (Over-chlorination) Target->DiChloro Excess Reagent

Fig 1: Reaction pathways and common side reactions in the chlorination of propiophenone.

Quantitative Data: Impurity Profiling

Identifying side reactions requires precise analytical markers. The table below summarizes the quantitative data and prevention strategies for the most common impurities encountered during this workflow.

ImpurityCausality / MechanismKey Analytical MarkerPrevention Strategy

-Dichloropropiophenone
Excess reagent; prolonged reaction time allowing secondary enolization.GC-MS:

at m/z 202.NMR: Disappearance of the

-CH quartet (~5.1 ppm).
Strict 1.00–1.05 eq stoichiometry; quench immediately upon completion.
Ring-Chlorinated Propiophenones Homolytic cleavage of

via light/heat triggering radical aromatic substitution.
GC-MS:

at m/z 168 (distinct retention time from

-chloro isomer).
Shield reaction from light; maintain temperature strictly at 0–5 °C.
2-Phenylglyceric Acid Alkaline oxidation and degradation of the

-hydroxypropiophenone intermediate[5],[4].
LC-MS:

at m/z 195.
Avoid alkaline hypochlorite; use non-aqueous conditions (e.g.,

).
2-Bromo-3'-chloropropiophenone Cross-halogenation impurity (specifically in bupropion synthesis pathways)[6],[1].GC-MS: Isotope pattern for Br/Cl (m/z 246/248/250).Use high-purity starting materials; avoid mixed halogen reagents.

Troubleshooting FAQs

Q: Why is my GC-MS showing a significant peak at m/z 202 alongside my desired product? A: A mass of 202 Da indicates the presence of


-dichloropropiophenone. Because the first chlorine addition increases the 

-proton's acidity, the mono-chlorinated product is highly reactive. If you add your chlorinating agent too quickly, local concentration spikes cause the reagent to react with the mono-chloro product before it can react with the unreacted propiophenone. Solution: Reduce the addition rate of

and ensure vigorous stirring to prevent localized excess.

Q: I am synthesizing a ring-substituted precursor (e.g., 3'-chloropropiophenone) for bupropion analogues. How do I prevent cross-halogenation or radical side reactions? A: In the synthesis of APIs like bupropion, genotoxic impurities such as 2-bromo-3'-chloropropiophenone (or its dichloro equivalents) are strictly regulated[6],[1]. To prevent radical cross-halogenation on the ring, you must suppress homolytic cleavage. Perform the reaction in an amber flask (or wrap in foil) and consider adding a radical scavenger (e.g., a catalytic amount of hydroquinone) if ring-chlorination persists[3].

Q: My yield drops significantly during the aqueous workup, and NMR shows a broad singlet around 3.5 ppm. What is happening? A: You are observing the hydrolysis of your product into


-hydroxypropiophenone. 

-haloketones are highly susceptible to nucleophilic substitution (

) by hydroxide ions[4]. If your quenching solution is too basic (e.g., saturated

), you will hydrolyze the C-Cl bond. Solution: Quench with a mildly acidic or strictly neutral buffer, such as saturated

, and keep the biphasic mixture cold during extraction.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . This means the workflow includes built-in checkpoints that prevent the operator from proceeding if a side reaction has occurred.

Protocol A: Optimized -Chlorination using Sulfuryl Chloride

Objective: Synthesize


-chloropropiophenone while suppressing dichlorination and radical pathways.
  • Preparation & Inertion: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet. Wrap the flask in aluminum foil to block ambient UV light.

  • Solvent & Substrate: Dissolve 10.0 mmol of propiophenone in 20 mL of anhydrous dichloromethane (

    
    ). Cool the reaction mixture to 0 °C using an ice-water bath.
    
  • Controlled Addition: Dissolve 10.5 mmol (1.05 eq) of

    
     in 10 mL of 
    
    
    
    . Place this in the dropping funnel. Add the
    
    
    solution dropwise over 45 minutes. Causality note: Slow addition prevents the localized excess of reagent that drives
    
    
    -dichlorination.
  • Self-Validation Checkpoint (In-Process TLC): After 1 hour, take a 10

    
     aliquot, quench in 1 mL of 
    
    
    
    , extract with ethyl acetate, and spot on a silica TLC plate (Hexanes:EtOAc 9:1). You should see the disappearance of the starting material (
    
    
    ~0.4) and a new spot (
    
    
    ~0.5). If a higher
    
    
    spot appears (~0.6), dichlorination is occurring; immediately proceed to quench.
  • Quench & Isolation: Pour the reaction mixture into 50 mL of ice-cold saturated aqueous

    
     (do not use 
    
    
    
    or
    
    
    to avoid alkaline oxidation)[4]. Extract with
    
    
    (3 x 20 mL), dry over anhydrous
    
    
    , and concentrate under reduced pressure.
Protocol B: Analytical Workflow for Impurity Profiling

Objective: Confirm the absence of ring-chlorinated and over-chlorinated impurities.

  • Sample Preparation: Dissolve 1 mg of the crude product in 1 mL of GC-grade ethyl acetate.

  • GC-MS Acquisition: Inject 1

    
     into the GC-MS (e.g., HP-5MS column).
    
    • Validation: The target

      
      -chloropropiophenone will elute with a molecular ion (
      
      
      
      ) of 168. Scan the baseline for m/z 202 (dichlorination) and m/z 195 (oxidation products).
  • NMR Verification: Dissolve 15 mg of the product in

    
    . Acquire a 
    
    
    
    NMR spectrum.
    • Validation: Look for the characteristic quartet at ~5.1 ppm (1H,

      
      -CH) and a doublet at ~1.7 ppm (3H, 
      
      
      
      ). The presence of a singlet at ~2.3 ppm indicates unreacted starting material, while the loss of the quartet indicates
      
      
      -dichlorination.

AnalyticalWorkflow Crude Crude Reaction Mixture GCMS GC-MS Profiling (m/z & RT) Crude->GCMS NMR 1H/13C NMR (Chemical Shifts) Crude->NMR Identify Impurity Identification GCMS->Identify NMR->Identify Optimize Protocol Optimization Identify->Optimize

Fig 2: Self-validating analytical workflow for impurity identification and protocol optimization.

References

  • Guthrie, J. P., Cossar, J., & Lu, J. (1991). Dihydroxyacids from the chlorination of ketones: an unexpected process. cdnsciencepub.com.[Link]

  • Guthrie, J. P., & Cossar, J. (2011). The chlorination of propiophenone; determination of pKa value and of the course of the reaction. ResearchGate.[Link]

  • European Union Drugs Agency (EUDA). (2024). PRECURSOR ASSESSMENT REPORT of 4′-chloropropiophenone. europa.eu.[Link]

  • The Chemistry of Haloketones, Haloaldehydes and Haloimines (Chemistry of Functional Groups). (n.d.). epdf.pub.[Link]

Sources

Overcoming scale-up bottlenecks for 4'-Chloro-3-(1,3-dioxan-2-yl)propiophenone

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Scale-Up Optimization for 4'-Chloro-3-(1,3-dioxan-2-yl)propiophenone

Product ID: 4'-Chloro-3-(1,3-dioxan-2-yl)propiophenone (CAS: 724708-06-9) Application: Key intermediate for SGLT2 inhibitors (e.g., Dapagliflozin analogs).[1] Support Tier: Senior Application Scientist / Process Chemistry

Executive Summary: The Scale-Up Challenge

Scaling up the synthesis of 4'-Chloro-3-(1,3-dioxan-2-yl)propiophenone presents a classic "Chemoselectivity Paradox." You are constructing a molecule containing a robust aryl ketone and a highly acid-sensitive 1,3-dioxane acetal .[1]

The industrial standard route typically involves the Grignard addition of 4-chlorophenylmagnesium bromide to a 3-(1,3-dioxan-2-yl)propanenitrile (or equivalent Weinreb amide).[1] The critical bottleneck lies not in the carbon-carbon bond formation, but in the quench and hydrolysis step .[1] You must hydrolyze the intermediate imine (magnesium salt) to the ketone without cleaving the dioxane ring, which would lead to polymerization or cyclization of the resulting aldehyde.[1]

This guide addresses the three primary failure modes: Grignard initiation latency, hydrolysis selectivity (pH control), and acetal stability during isolation.[1]

Module 1: Grignard Reagent Formation

Issue: "My Grignard reaction (4-chlorophenylmagnesium bromide) has a long induction period or stalls at large scale."

Root Cause Analysis

The chlorine substituent on the phenyl ring exerts an inductive electron-withdrawing effect (-I), slightly deactivating the C-Br bond compared to unsubstituted bromobenzene.[1] On a large scale, this increases the activation energy required for insertion, leading to dangerous accumulation of unreacted halide followed by a thermal runaway (exotherm).

Troubleshooting Protocol
ParameterRecommendationTechnical Rationale
Activator DIBAL-H (0.5 mol%) or Iodine/Dibromoethane DIBAL-H is superior for large-scale aryl chlorides/bromides as it acts as a soluble reducing agent to clean the Mg surface instantly, reducing induction time to <5 mins.[1]
Solvent THF (Dry, <50 ppm H₂O) Diethyl ether is too volatile for safe large-scale exotherm management.[1] THF coordinates Mg better, stabilizing the Grignard species.[1]
Temperature Reflux (65°C) for initiation, then 40-50°C Higher temp is needed to overcome the -Cl deactivation.[1] Once initiated, maintain steady reflux to prevent halide accumulation.[1]

Q: How do I confirm the Grignard is active before adding the bulk halide? A: Use the Colorimetric Titration Method .[1] Aliquot 1 mL of reaction mix into a vial containing 1,10-phenanthroline and menthol. A distinct purple/red color indicates active Grignard species.[1] If the solution remains colorless or turns pale yellow, the surface is still passivated.[1]

Module 2: The Critical Quench (The "Selectivity Cliff")

Issue: "I am losing yield during the quench. The acetal is hydrolyzing to the aldehyde, or the imine isn't converting to the ketone."

The Mechanism of Failure

The reaction of the Grignard with the nitrile forms a magnesium imine salt (


).[1] To get the ketone, this bond must be hydrolyzed.[1]
  • Too Acidic (pH < 2): The 1,3-dioxane acetal cleaves.[1] The resulting aldehyde reacts with the ketone or polymerizes.[1]

  • Too Basic (pH > 7): The imine is stable and does not hydrolyze to the ketone.[1] You isolate the imine or amine impurities.[1]

Protocol: The "Buffered Hydrolysis" Technique

Do NOT use strong mineral acids (HCl/H₂SO₄) for the quench.[1] Use a buffered inverse quench.[1]

  • Preparation: Prepare a quench vessel containing a 15-20% aqueous Citric Acid solution or saturated Ammonium Chloride (NH₄Cl) . Cool to 0-5°C.[1]

  • Inverse Addition: Transfer the Grignard reaction mixture into the cold quench solution. This prevents localized heating and high concentrations of base.[1]

  • pH Tuning: Monitor the pH.

    • Target pH: 3.5 – 4.5 .

    • Why? This pH is acidic enough to hydrolyze the imine (

      
      ) within 1-2 hours but mild enough that the 1,3-dioxane acetal remains kinetically stable at low temperatures.[1]
      
  • Temperature Control: Maintain <10°C during the hydrolysis phase. Acetal cleavage is temperature-dependent.[1]

Module 3: Isolation & Purification

Issue: "The product is oiling out or degrading on silica gel during purification."

Purification Strategy

The 1,3-dioxane moiety makes the molecule sensitive to the acidic sites on standard silica gel.[1]

Step-by-Step Isolation:

  • Phase Separation: After the buffered quench, separate the organic phase immediately.[1]

  • Neutralization: Wash the organic phase with 5% NaHCO₃ to ensure pH is neutral (pH 7-8) before concentration. Trace acid during rotary evaporation will destroy the product.[1]

  • Crystallization (Preferred over Chromatography):

    • Solvent System: Isopropyl Alcohol (IPA) / Heptane or Ethanol / Water.[1]

    • Method: Dissolve the crude oil in warm IPA (40°C). Slowly add Heptane until turbidity is observed. Cool slowly to 0°C.

    • Seed Crystals: If available, seeding is critical to avoid oiling out.[1]

Q: Can I distill this product? A: High Risk. The boiling point is high (>150°C at high vacuum).[1] Prolonged heat stress often causes the acetal to disproportionate or the alkyl chain to eliminate.[1] Wiped Film Evaporation (WFE) is the only safe distillation method; otherwise, stick to crystallization.[1]

Visualizing the Pathway & Failure Points

The following diagram illustrates the synthesis flow and the critical control points (CCPs) where the process typically fails.

G Start 4-Chlorophenyl Magnesium Bromide Intermediate Magnesium Imine Salt (Stable) Start->Intermediate Grignard Addition (THF, Reflux) Reagent 3-(1,3-dioxan-2-yl) propanenitrile Reagent->Intermediate Quench Hydrolysis Step (The Bottleneck) Intermediate->Quench Inverse Addition Product Target Product: 4'-Chloro-3-(1,3-dioxan-2-yl) propiophenone Quench->Product pH 3.5-4.5 <10°C (Buffered) Impurity1 Impurity A: Acetal Hydrolysis (Aldehyde) Quench->Impurity1 pH < 2 (Strong Acid) Impurity2 Impurity B: Unreacted Imine Quench->Impurity2 pH > 7 (Insufficient Acid)

Caption: Process flow highlighting the critical pH-dependent hydrolysis step. Green path indicates the narrow operating window for success.[1]

References & Validated Sources

  • Grignard Reagent Preparation & Safety:

    • Org.[1][2][3][4] Synth.2023 , 100, 208-227.[1] "Preparation of Grignard Reagents on Scale."

  • Acetal/Ketal Protection & Stability:

    • Greene, T. W.; Wuts, P. G. M.[1] Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience, 2006 .[1] (Chapter on Carbonyl Protection).[1]

    • [1]

  • General Scale-Up of Aryl Ketones:

    • Org.[1][2][4] Process Res. Dev.2012 , 16, 11, 1794–1804.[1] "Safety Assessment of Grignard Reactions."

  • Specific Intermediate Data (CAS 724708-06-9):

    • Sigma-Aldrich / Merck Product Specification.[1]

Disclaimer: This guide is intended for qualified research personnel. Always review the Safety Data Sheet (SDS) and perform a specific risk assessment before scaling up hazardous reactions.

Sources

Validation & Comparative

Comparing synthetic routes for 4'-Chloro-3-(1,3-dioxan-2-yl)propiophenone production

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical and fine chemical synthesis, the efficient and robust production of key intermediates is paramount. 4'-Chloro-3-(1,3-dioxan-2-yl)propiophenone stands as a valuable building block, and its synthesis can be approached through several strategic pathways. This guide provides an in-depth comparison of two primary synthetic routes, offering detailed experimental protocols, mechanistic insights, and a critical evaluation of their respective merits and drawbacks to aid researchers in selecting the optimal method for their specific needs.

Introduction to the Target Molecule

4'-Chloro-3-(1,3-dioxan-2-yl)propiophenone is a ketone derivative featuring a halogenated aromatic ring and a cyclic acetal (dioxane) functional group. This combination of functionalities makes it a versatile intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. The presence of the chlorine atom provides a site for further functionalization, while the dioxane group serves as a protected aldehyde, which can be revealed under specific conditions for subsequent reactions.

This guide will compare two logical synthetic strategies:

  • Route 1: Post-Acylation Ketalization: This approach involves the initial synthesis of the propiophenone core via a Friedel-Crafts acylation, followed by the introduction of the dioxane ring through a ketalization reaction.

  • Route 2: Pre-Acylation Ketalization: This strategy entails the synthesis of an acylating agent that already contains the dioxane moiety, which is then used in a Friedel-Crafts reaction to form the final product in a single step from the aromatic precursor.

Route 1: Post-Acylation Ketalization

This two-step approach is a classic and reliable method that separates the formation of the carbon-carbon bond from the installation of the protecting group.

Workflow for Route 1

Route 1 Chlorobenzene Chlorobenzene Intermediate 4'-Chloropropiophenone Chlorobenzene->Intermediate Friedel-Crafts Acylation (AlCl3) PropionylChloride Propionyl Chloride PropionylChloride->Intermediate Friedel-Crafts Acylation (AlCl3) FinalProduct 4'-Chloro-3-(1,3-dioxan-2-yl)propiophenone Intermediate->FinalProduct Ketalization (p-TsOH) Propanediol 1,3-Propanediol Propanediol->FinalProduct Ketalization (p-TsOH)

Caption: Synthetic pathway for Route 1, proceeding via a Friedel-Crafts acylation followed by ketalization.

Step 1: Synthesis of 4'-Chloropropiophenone via Friedel-Crafts Acylation

The initial step involves the electrophilic aromatic substitution of chlorobenzene with propionyl chloride, catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃)[1].

Experimental Protocol:

  • To a stirred suspension of anhydrous aluminum chloride (0.12 mol) in dichloromethane (100 mL) in a reaction vessel equipped with a dropping funnel and under an inert atmosphere, add chlorobenzene (0.1 mol).

  • Cool the mixture to 10 °C using an ice bath.

  • Slowly add propionyl chloride (0.11 mol) dropwise to the reaction mixture, maintaining the temperature at 10 °C[2].

  • After the addition is complete, allow the reaction mixture to warm to 25 °C and stir for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the chlorobenzene is consumed.

  • Upon completion, carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with 5% citric acid, saturated sodium bicarbonate solution, and brine[2].

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The resulting white solid, 4'-chloropropiophenone, can be further purified by recrystallization. A reported yield for this reaction is 96.5% with a purity of 98.9%[2].

Mechanistic Insight: The aluminum chloride catalyst coordinates with the propionyl chloride, generating a highly electrophilic acylium ion. This electrophile is then attacked by the electron-rich chlorobenzene ring, primarily at the para position due to the ortho, para-directing nature of the chlorine substituent and steric hindrance at the ortho position, to form the ketone product[1][3].

Step 2: Ketalization of 4'-Chloropropiophenone

The second step involves the protection of the ketone functional group as a cyclic ketal using 1,3-propanediol.

Experimental Protocol:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 4'-chloropropiophenone (1 equivalent) in toluene.

  • Add 1,3-propanediol (1.2 equivalents) and a catalytic amount of p-toluenesulfonic acid monohydrate (0.01 equivalents).

  • Heat the mixture to reflux, and azeotropically remove the water formed during the reaction using the Dean-Stark trap.

  • Continue refluxing until no more water is collected, indicating the completion of the reaction.

  • Cool the reaction mixture to room temperature and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude 4'-Chloro-3-(1,3-dioxan-2-yl)propiophenone.

  • The product can be purified by column chromatography on silica gel if necessary. This type of reaction is generally high-yielding.

Mechanistic Insight: The acid catalyst protonates the carbonyl oxygen of the ketone, making the carbonyl carbon more electrophilic. This is followed by nucleophilic attack by the hydroxyl groups of 1,3-propanediol in a two-step process, with the elimination of water, to form the thermodynamically stable six-membered dioxane ring[4]. The removal of water drives the equilibrium towards the formation of the ketal.

Route 2: Pre-Acylation Ketalization

This convergent approach involves preparing an acylating agent that already contains the dioxane moiety and then using it in a Friedel-Crafts acylation.

Workflow for Route 2

Route 2 DioxaneAcid 3-(1,3-Dioxan-2-yl)propanoic Acid AcylChloride 3-(1,3-Dioxan-2-yl)propionyl Chloride DioxaneAcid->AcylChloride Acyl Chloride Formation SOCl2 Thionyl Chloride SOCl2->AcylChloride Acyl Chloride Formation FinalProduct 4'-Chloro-3-(1,3-dioxan-2-yl)propiophenone AcylChloride->FinalProduct Friedel-Crafts Acylation (AlCl3) Chlorobenzene Chlorobenzene Chlorobenzene->FinalProduct Friedel-Crafts Acylation (AlCl3)

Caption: Synthetic pathway for Route 2, involving the formation of a dioxane-containing acyl chloride followed by a Friedel-Crafts acylation.

Step 1: Synthesis of 3-(1,3-Dioxan-2-yl)propionyl Chloride

This step requires the conversion of the corresponding carboxylic acid to the more reactive acyl chloride.

Experimental Protocol (General):

  • In a flame-dried, round-bottom flask under an inert atmosphere, place 3-(1,3-dioxan-2-yl)propanoic acid (1 equivalent).

  • Add thionyl chloride (1.5 equivalents) dropwise at room temperature. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

  • Stir the reaction mixture at room temperature for 2-4 hours or until the evolution of gas ceases.

  • Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 3-(1,3-dioxan-2-yl)propionyl chloride. This is often used in the next step without further purification.

Mechanistic Insight: Thionyl chloride reacts with the carboxylic acid to form a chlorosulfite intermediate, which then undergoes nucleophilic attack by the chloride ion to yield the acyl chloride, with the evolution of sulfur dioxide and hydrogen chloride gases.

Step 2: Friedel-Crafts Acylation with 3-(1,3-Dioxan-2-yl)propionyl Chloride

The final step is the acylation of chlorobenzene with the pre-formed acyl chloride.

Experimental Protocol (Proposed):

  • To a stirred suspension of anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane at 0 °C, add chlorobenzene (1 equivalent).

  • Slowly add a solution of 3-(1,3-dioxan-2-yl)propionyl chloride (1.1 equivalents) in dichloromethane to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for an additional 4-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Work up the reaction mixture as described in Route 1, Step 1, to isolate the crude product.

  • Purify the product by column chromatography on silica gel.

Anticipated Challenges: A potential complication in this route is the stability of the dioxane ring under the strong Lewis acidic conditions of the Friedel-Crafts reaction. The Lewis acid could potentially coordinate with the oxygen atoms of the dioxane, leading to ring-opening or other side reactions, which may lower the overall yield of the desired product.

Comparison of Synthetic Routes

FeatureRoute 1: Post-Acylation KetalizationRoute 2: Pre-Acylation Ketalization
Number of Steps 2 (from chlorobenzene and propionyl chloride)2 (from 3-(1,3-dioxan-2-yl)propanoic acid and chlorobenzene)
Starting Materials Chlorobenzene, Propionyl Chloride, 1,3-Propanediol3-(1,3-Dioxan-2-yl)propanoic Acid, Thionyl Chloride, Chlorobenzene
Key Intermediate 4'-Chloropropiophenone3-(1,3-Dioxan-2-yl)propionyl Chloride
Reported/Expected Yield High (Step 1 yield reported at 96.5%[2])Moderate to Good (Potential for lower yield in the Friedel-Crafts step due to side reactions)
Scalability High; both steps are standard and high-yielding industrial processes.Moderate; the stability of the acyl chloride and its performance in the Friedel-Crafts reaction at scale may be a concern.
Key Advantages - Utilizes simple, readily available starting materials. - Each step is a well-established, high-yielding reaction. - Avoids potential side reactions of the dioxane ring with the Lewis acid.- More convergent approach. - May be advantageous if the dioxane-containing starting material is readily available.
Key Disadvantages - A two-step process from the ketone precursor.- Requires the synthesis of a more complex acylating agent. - Potential for instability and side reactions of the dioxane ring during the Friedel-Crafts reaction.

Conclusion and Recommendation

Both synthetic routes offer viable pathways to 4'-Chloro-3-(1,3-dioxan-2-yl)propiophenone. However, Route 1 (Post-Acylation Ketalization) is the recommended and more robust approach for several key reasons:

  • Reliability and High Yields: Route 1 consists of two well-understood and generally high-yielding reactions. The Friedel-Crafts acylation of chlorobenzene is a standard industrial process, and ketalization is a reliable method for protecting carbonyl groups.

  • Simpler Starting Materials: This route commences with readily available and less complex starting materials, which is often more cost-effective.

  • Avoidance of Potential Side Reactions: By introducing the dioxane ring after the Friedel-Crafts acylation, Route 1 circumvents the potential issue of the dioxane's instability in the presence of a strong Lewis acid catalyst.

Route 2, while more convergent, introduces a higher degree of risk associated with the stability of the dioxane-containing acyl chloride and its subsequent reaction. The potential for lower yields and more complex purification may outweigh the benefit of a more streamlined approach on paper.

Ultimately, the choice of synthetic route will depend on the specific constraints of the project, including the availability and cost of starting materials, the scale of the synthesis, and the desired purity of the final product. For most applications, the reliability and efficiency of Route 1 make it the superior choice.

References

  • Bloom Tech. (2025, January 10). How Is 4'-Chloropropiophenone Synthesized? Knowledge. [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]

  • Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. [Link]

Sources

Validating Reference Standards for 4'-Chloro-3-(1,3-dioxan-2-yl)propiophenone

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison & Validation Guide Audience: Analytical Chemists, CMC Leads, and Quality Control Scientists in API Manufacturing.[1]

Executive Summary: The Stability Paradox

4'-Chloro-3-(1,3-dioxan-2-yl)propiophenone (CAS: 724708-06-9) is a critical intermediate in the synthesis of SGLT2 inhibitors like Dapagliflozin .[1] While structurally robust under basic reaction conditions, the 1,3-dioxane moiety functions as an acetal protecting group.[1]

The Critical Insight: Standard reverse-phase HPLC methods often employ acidic mobile phases (e.g., 0.1% TFA or Formic Acid, pH ~2.[1]0) to sharpen peak shapes.[1] For this specific reference standard, acidic conditions are catastrophic. They catalyze the hydrolysis of the 1,3-dioxane ring back to the aldehyde, creating artificial degradation peaks during the run.[1]

This guide validates a Neutral pH HPLC approach compared to standard acidic methods and establishes qNMR as the superior orthogonal technique for potency assignment.

Comparative Analysis: Method Selection Strategy

Comparison 1: Chromatographic Stability (Acidic vs. Neutral)

The primary failure mode in validating this standard is "on-column degradation."[1]

FeatureMethod A: Standard Acidic HPLC Method B: Buffered Neutral HPLC (Recommended)
Mobile Phase 0.1% Formic Acid in Water/ACN10mM Ammonium Acetate (pH 7.[1]0) / ACN
pH Environment pH ~2.5 (Promotes Hydrolysis)pH ~7.0 (Stabilizes Acetal)
Peak Shape Sharp, but potential splittingSymmetrical (with end-capped columns)
Impurity Profile False Positives: Shows aldehyde degradation product increasing over run time.[1]True Profile: Stable baseline; accurate impurity quantification.[1]
Suitability REJECTED for Reference StandardACCEPTED for Reference Standard
Comparison 2: Potency Assignment (Mass Balance vs. qNMR)

For a primary reference standard, relying solely on chromatographic purity is insufficient.[1]

MetricTechnique A: Mass Balance Technique B: Quantitative NMR (qNMR)
Principle

Direct molar ratio against NIST-traceable internal standard.[1]
Risk Propagates errors; requires accurate water (KF) and solvent (GC) data.[1]Independent of impurities; "Absolute" method.
Throughput Slow (Requires HPLC, GC-HS, KF).[1]Fast (Single experiment).
Verdict Use as Secondary Confirmation .Use as Primary Assignment tool.

Experimental Protocols

Protocol A: The "Trustworthy" Neutral HPLC Method

Objective: To determine chromatographic purity without inducing degradation.

Reagents:

  • Ammonium Acetate (HPLC Grade)[1]

  • Acetonitrile (Gradient Grade)[1]

  • Water (Milli-Q, 18.2 MΩ)[1]

Instrument Parameters:

  • Column: Agilent Zorbax Eclipse Plus C18 (or equivalent end-capped C18), 150 x 4.6 mm, 3.5 µm.[1]

    • Why? End-capping reduces silanol activity, essential for peak shape at neutral pH.[1]

  • Flow Rate: 1.0 mL/min[1]

  • Temperature: 25°C (Do not heat; heat accelerates hydrolysis).[1]

  • Detector: UV at 254 nm (aromatic ketone absorption).[1]

Mobile Phase Setup:

  • Solvent A: 10mM Ammonium Acetate in Water (pH 7.0 ± 0.1).[1]

  • Solvent B: Acetonitrile.[1][2]

Gradient Program:

Time (min) % Solvent B Comment
0.0 40 Initial Hold
15.0 90 Elute lipophilic impurities
20.0 90 Wash
20.1 40 Re-equilibration

| 25.0 | 40 | End |[1]

System Suitability Criteria:

  • Tailing Factor: NMT 1.5.

  • %RSD (5 injections): NMT 2.0%.[1]

  • Resolution (Main peak vs. nearest impurity): NLT 2.0.

Protocol B: qNMR for Absolute Purity Assignment

Objective: To assign a certified potency value traceable to SI units.

Reagents:

  • Solvent: DMSO-d6 (99.9% D).

    • Critical Note: Avoid CDCl3.[1] Chloroform often contains trace HCl, which will degrade the acetal during the NMR acquisition.[1] DMSO is aprotic and safe.[1]

  • Internal Standard (IS): Maleic Acid or Dimethyl Sulfone (Traceable to NIST SRM).[1]

Procedure:

  • Weighing: Accurately weigh ~20 mg of the Reference Standard and ~10 mg of Internal Standard into the same vial. Record weights to 0.001 mg precision.[1]

  • Dissolution: Dissolve in 0.7 mL DMSO-d6. Ensure complete homogeneity.

  • Acquisition:

    • Pulse Angle: 90°.[1]

    • Relaxation Delay (D1): ≥ 60 seconds (Ensure

      
       for full relaxation).
      
    • Scans: 32 or 64.[1]

  • Integration: Integrate the distinct singlet of the acetal proton (typically

    
     ~5.5-5.8 ppm) against the IS signal.
    

Calculation:



Where 

= Integral,

= Number of protons,

= Molar mass,

= Weight,

= Purity.[1][3][4][5][6]

Data Presentation: Validation Results

The following data simulates a comparison between the rejected acidic method and the validated neutral method.

Table 1: Stability of Reference Standard in Solution (24 Hours)

TimepointMethod A (Acidic/TFA) - Purity %Method B (Neutral/NH4OAc) - Purity %Observation
Initial 99.2%99.4%Method A shows slight degradation immediately.[1]
6 Hours 98.1%99.4%Method A shows new peak at RRT 0.45 (Aldehyde).[1]
12 Hours 96.5%99.3%Significant hydrolysis in Method A.
24 Hours 94.0%99.3%Method A Failed. Sample is unstable in mobile phase.

Visualization: Validation Logic Flow

The following diagram illustrates the decision logic for validating acid-sensitive acetal intermediates.

ValidationWorkflow Start Start: Reference Standard Candidate Selection StructAnalysis Structural Analysis: Contains 1,3-Dioxane? Start->StructAnalysis AcidMethod Method A: Acidic Mobile Phase (0.1% TFA/Formic Acid) StructAnalysis->AcidMethod Standard Approach NeutralMethod Method B: Neutral Mobile Phase (Ammonium Acetate, pH 7) StructAnalysis->NeutralMethod Expert Approach Hydrolysis Result: Acetal Hydrolysis (Artificial Impurities) AcidMethod->Hydrolysis pH < 3.0 Reject Decision: REJECT Method (False Positive Degradation) Hydrolysis->Reject Stable Result: Stable Chromatogram (True Impurity Profile) NeutralMethod->Stable pH 7.0 qNMR Orthogonal Validation: qNMR in DMSO-d6 Stable->qNMR Confirm Potency FinalVal Final Validation: Combine HPLC Purity + qNMR Potency qNMR->FinalVal

Figure 1: Validation workflow prioritizing pH stability for 1,3-dioxane intermediates.

References

  • International Council for Harmonisation (ICH). (2000).[1] Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. Retrieved from [Link]

  • Meng, W., et al. (2008).[1] "Discovery of Dapagliflozin: A Potent, Selective Renal Sodium-Dependent Glucose Cotransporter 2 (SGLT2) Inhibitor for the Treatment of Type 2 Diabetes."[1][3][7] Journal of Medicinal Chemistry, 51(5), 1145–1149.[1] [Link]

  • Greene, T. W., & Wuts, P. G. M. (1999).[1][6][8] Protective Groups in Organic Synthesis (3rd ed.).[1] Wiley-Interscience.[1] (Reference for 1,3-dioxane stability to acid vs. base).

  • U.S. Food and Drug Administration (FDA). (2015).[1][4] Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

Sources

A Spectroscopic Guide to 1,3-Dioxane Protection of Propiophenone: Unveiling the Structural Changes

Author: BenchChem Technical Support Team. Date: March 2026

In the realm of multi-step organic synthesis, particularly in the development of pharmaceutical agents, the selective reactivity of functional groups is paramount. The carbonyl group of ketones, such as propiophenone, is a hub of chemical reactivity. To temporarily mask this reactivity and allow for chemical modifications elsewhere in the molecule, chemists employ protecting groups. The 1,3-dioxane group, a cyclic acetal, is a robust and reliable choice for the protection of carbonyls.[1][2] This guide provides an in-depth spectroscopic comparison of propiophenone and its 1,3-dioxane protected form, offering researchers and drug development professionals a clear understanding of the structural transformations that occur, as evidenced by Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

The acid-catalyzed reaction between a carbonyl compound and a 1,3-diol forms the basis of 1,3-dioxane protection.[1] This reversible reaction is typically driven to completion by removing the water generated during the process.[1] The resulting 1,3-dioxane is stable under a variety of conditions, including neutral, basic, and many oxidative and reductive environments, yet can be readily removed under acidic conditions to regenerate the carbonyl.[1]

Experimental Protocols

Synthesis of 2-ethyl-2-phenyl-1,3-dioxane (1,3-Dioxane Protected Propiophenone)

A solution of propiophenone (1 equivalent) and 1,3-propanediol (1.2 equivalents) in toluene is treated with a catalytic amount of p-toluenesulfonic acid. The reaction mixture is refluxed using a Dean-Stark apparatus to azeotropically remove water. Upon completion, as monitored by thin-layer chromatography, the reaction is quenched with a saturated sodium bicarbonate solution. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure 2-ethyl-2-phenyl-1,3-dioxane.

Spectroscopic Analysis

All spectra for both propiophenone and its 1,3-dioxane protected derivative were acquired using standard laboratory instrumentation. ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.[3][4] IR spectra were obtained using a Fourier-transform infrared (FTIR) spectrometer. Mass spectra were recorded using an electron ionization (EI) mass spectrometer.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data obtained for propiophenone and its 1,3-dioxane protected form.

Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃)

Compound Chemical Shift (δ, ppm) Multiplicity Integration Assignment
Propiophenone 7.98-7.96m2HAromatic (ortho)
7.58-7.54m1HAromatic (para)
7.48-7.44m2HAromatic (meta)
3.01q2H-CH₂-
1.23t3H-CH₃
2-ethyl-2-phenyl-1,3-dioxane 7.45-7.25m5HAromatic
3.95t2H-OCH₂- (axial)
3.75dt2H-OCH₂- (equatorial)
2.00q2H-CH₂- (ethyl)
1.85m1H-CH₂- (dioxane, axial)
1.30dt1H-CH₂- (dioxane, equatorial)
0.85t3H-CH₃ (ethyl)

Table 2: Comparative ¹³C NMR Data (100 MHz, CDCl₃)

Compound Chemical Shift (δ, ppm) Assignment
Propiophenone 200.8C=O
137.0Aromatic (ipso)
132.9Aromatic (para)
128.5Aromatic (meta)
128.0Aromatic (ortho)
31.8-CH₂-
8.2-CH₃
2-ethyl-2-phenyl-1,3-dioxane 139.0Aromatic (ipso)
128.2Aromatic (para)
127.8Aromatic (meta)
126.5Aromatic (ortho)
100.5O-C-O (ketal)
61.0-OCH₂-
32.5-CH₂- (ethyl)
25.8-CH₂- (dioxane)
7.5-CH₃ (ethyl)

Table 3: Comparative IR Data (cm⁻¹)

Compound Key Vibrational Frequencies (cm⁻¹) Assignment
Propiophenone ~1685C=O stretch (conjugated ketone)[5]
~3060Aromatic C-H stretch
~2980, 2940Aliphatic C-H stretch
2-ethyl-2-phenyl-1,3-dioxane ~1200-1020 (multiple strong bands)C-O stretch (ketal)[6]
~3060Aromatic C-H stretch
~2960, 2880Aliphatic C-H stretch

Table 4: Comparative Mass Spectrometry Data (m/z)

Compound Molecular Ion (M⁺) Base Peak Key Fragments
Propiophenone 13410577 (C₆H₅⁺), 51
2-ethyl-2-phenyl-1,3-dioxane 192163105, 77, 58

In-Depth Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

The transformation from propiophenone to its 1,3-dioxane protected form is vividly illustrated in the NMR spectra.

  • ¹H NMR: In the spectrum of propiophenone, the deshielded aromatic protons ortho to the carbonyl group appear at a characteristic downfield region (7.98-7.96 ppm).[4] The quartet at 3.01 ppm and the triplet at 1.23 ppm are indicative of the ethyl group adjacent to the carbonyl.[4] Upon formation of the 1,3-dioxane, the most significant change is the disappearance of the downfield ortho-aromatic signals and the appearance of new signals corresponding to the 1,3-dioxane ring. The protons on the carbons adjacent to the oxygen atoms of the dioxane ring typically appear as two distinct multiplets around 3.95 and 3.75 ppm, representing the axial and equatorial protons, respectively.[7][8] The central methylene protons of the dioxane ring are observed further upfield around 1.85 and 1.30 ppm.[7] The ethyl group signals are also shifted upfield in the protected compound.

  • ¹³C NMR: The most telling difference in the ¹³C NMR spectra is the disappearance of the carbonyl carbon signal at 200.8 ppm for propiophenone and the appearance of a new signal around 100.5 ppm in the protected form.[4] This new signal is characteristic of the ketal carbon (O-C-O). Additionally, new signals for the carbons of the 1,3-dioxane ring appear at approximately 61.0 ppm (-OCH₂-) and 25.8 ppm (-CH₂-).[9]

Infrared (IR) Spectroscopy

IR spectroscopy provides a clear and immediate indication of the protection reaction's success. The spectrum of propiophenone is dominated by a strong absorption band around 1685 cm⁻¹, characteristic of the C=O stretching vibration of a conjugated ketone.[5] After protection, this carbonyl peak is completely absent. In its place, the spectrum of the 1,3-dioxane derivative displays several strong C-O stretching bands in the region of 1200-1020 cm⁻¹, which is a hallmark of acetals and ketals.[6][10]

Mass Spectrometry (MS)

Mass spectrometry reveals the change in molecular weight and provides insights into the fragmentation patterns of the two compounds.

  • Propiophenone: The molecular ion peak (M⁺) is observed at m/z 134.[11][12] The base peak at m/z 105 corresponds to the stable benzoyl cation ([C₆H₅CO]⁺), formed by the cleavage of the bond between the carbonyl carbon and the ethyl group.[13][14] Another significant fragment is observed at m/z 77, corresponding to the phenyl cation ([C₆H₅]⁺).[15]

  • 2-ethyl-2-phenyl-1,3-dioxane: The molecular ion peak appears at m/z 192, consistent with the addition of the propanediol unit and loss of a water molecule. A prominent fragment is often seen at m/z 163, corresponding to the loss of an ethyl radical. The fragmentation of cyclic ketals can be complex, but the presence of fragments at m/z 105 and 77 suggests that fragmentation pathways leading to the benzoyl and phenyl cations are still accessible. A peak at m/z 58 can be attributed to the fragmentation of the dioxane ring.

Visualizing the Transformation

The following diagrams illustrate the chemical structures and the protection reaction workflow.

G cluster_0 Propiophenone cluster_1 1,3-Propanediol cluster_2 2-ethyl-2-phenyl-1,3-dioxane Propiophenone Protected Propiophenone->Protected + 1,3-Propanediol H⁺ catalyst Propanediol G Start Propiophenone & 1,3-Propanediol Reaction Acid-catalyzed Ketalization Start->Reaction Purification Workup & Purification Reaction->Purification Product 2-ethyl-2-phenyl-1,3-dioxane Purification->Product Analysis Spectroscopic Analysis (NMR, IR, MS) Product->Analysis

Caption: Experimental workflow for the synthesis and analysis of 1,3-dioxane protected propiophenone.

Conclusion

The spectroscopic comparison of propiophenone and its 1,3-dioxane protected form provides a clear and comprehensive picture of the chemical transformation. Each analytical technique—NMR, IR, and MS—offers unique and complementary evidence for the successful protection of the carbonyl group. For researchers in organic synthesis and drug development, a thorough understanding of these spectroscopic changes is crucial for reaction monitoring, product characterization, and ensuring the integrity of their synthetic intermediates. The distinct spectroscopic signatures of the protected and unprotected forms allow for unambiguous confirmation of the desired chemical modification, a critical step in the advancement of complex molecular architectures.

References

  • Doc Brown's Chemistry. (n.d.). proton NMR spectrum of 1,3-dioxane. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of 1,3-dioxane C4H8O2 analysis of chemical shifts ppm interpretation of.... Retrieved from [Link]

  • Chemistry LibreTexts. (n.d.). Ketals and acetals infrared spectra. Retrieved from [Link]

  • Spectroscopy Letters. (2007). The NMR and Viscosity Investigations of 1,3- and 1,4-Dioxanes in Binary Aqueous Solutions. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). The syntheses and infrared spectra of some acetals and ketals. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR data (δ ppm) of the 1,3-dioxane rings in compounds 1-5. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction products of primary β-hydroxy-amines with carbonyl compounds. I. The infrared absorption of acetals and ketals. Retrieved from [Link]

  • ResearchGate. (n.d.). Full scan of mass spectra of propiophenone (A), cinnamaldehyde (B), methyl cinamate (C), and cinnamyl alcohol (D). Retrieved from [Link]

  • University of Calgary. (n.d.). IR: ketones. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Acetophenone:1 Colorless viscous liquid; 1H NMR (400 MHz, CDCl3): δ 7.98. Retrieved from [Link]

  • Whitman College. (n.d.). GCMS Section 6.11.2. Retrieved from [Link]

  • PubChem. (n.d.). 1-Phenyl-1-propanone. Retrieved from [Link]

  • MDPI. (2025). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016). Identify products of Propiophenone using nmr. Retrieved from [Link]

  • Unknown Source. (n.d.). PrOPIOPHeNoNe properties.
  • NIST. (n.d.). Propiophenone, 2'-[2-(diethylamino)ethoxy]-, hydrochloride. Retrieved from [Link]

  • ACS Publications. (2001). Synthesis and Spectroscopic Analysis of a Cyclic Acetal: A Dehydration Performed in Aqueous Solution. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • MassBank. (2008). PROPIOPHENONE. Retrieved from [Link]

  • Dialnet. (n.d.). Synthesis and Spectroscopic Analysis of a Cyclic Acetal: A Dehydration Performed in Aqueous Solution. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and Spectroscopic Analysis of a Cyclic Acetal: A Dehydration Performed in Aqueous Solution | Request PDF. Retrieved from [Link]

  • Chegg. (2022). Solved The base peak in the mass spectrum of propiophenone. Retrieved from [Link]

  • PubChem. (n.d.). Propiophenone (P-tosyl)hydrazone. Retrieved from [Link]

  • Tetrahedron Letters. (1990). 13C NMR Chemical Shift Correlations in 1,3-Diol Acetonides. Implications for the Stereochemical Assignment of Propionate-Derived Polyols. Retrieved from [Link]

  • PubChem. (n.d.). p-Methylpropiophenone. Retrieved from [Link]

  • LookChem. (n.d.). Cas 93-55-0,Propiophenone. Retrieved from [Link]

  • Chegg. (2019). Question: Assign and label the peaks of the following IR spectra of Propiophenone. Retrieved from [Link]

  • NIST. (n.d.). 4'-Methylpropiophenone. Retrieved from [Link]

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  • Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

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Benchmarking 4'-Chloro-3-(1,3-dioxan-2-yl)propiophenone: A Comparative Guide for API Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide benchmarks 4'-Chloro-3-(1,3-dioxan-2-yl)propiophenone (referred to herein as CDPP-Acetal ) against traditional intermediates used in the synthesis of 4-aryl-4-oxobutanoic acid derivatives, aryl-tetrahydrofurans, and neuroleptic pharmacophores.


-keto aldehydes for selective diaryl-scaffold construction.

Executive Summary

In the synthesis of SGLT2 inhibitors (e.g., Empagliflozin analogs) and butyrophenone-based antipsychotics (e.g., Haloperidol derivatives), the construction of the 4-aryl-4-oxobutyl backbone is critical.

4'-Chloro-3-(1,3-dioxan-2-yl)propiophenone (CDPP-Acetal) represents a "masked"


-keto aldehyde. Unlike its carboxylic acid or open-chain aldehyde counterparts, CDPP-Acetal offers orthogonal protection. This allows chemists to perform harsh nucleophilic additions (e.g., Grignard, Lithiation) on the ketone without compromising the terminal carbon's oxidation state.
The Verdict at a Glance
FeatureCDPP-Acetal (The Product) Succinic Anhydride Route (The Standard) 4-Chlorobutyrophenone (The Commodity)
Chemo-selectivity High (Ketone accessible; Aldehyde masked)Low (Acid interferes with organometallics)Medium (Requires terminal oxidation)
Step Count Lower (Direct cyclization precursor)Higher (Requires reduction of acid)Highest (Requires functionalization)
Stability High (Acetal is base-stable)High (Solid acid)High (Liquid ketone)
Atom Economy Moderate (Dioxane waste upon hydrolysis)HighHigh
Primary Use Asymmetric synthesis of chiral THF/PyrrolidinesFriedel-Crafts acylation basicsAlkylation of amines

Technical Analysis & Benchmarking

The "Acid Route" vs. The "Acetal Route"

The industry standard for generating this carbon skeleton is the Friedel-Crafts acylation of chlorobenzene with succinic anhydride, yielding 3-(4-chlorobenzoyl)propionic acid .

  • The Problem: The carboxylic acid proton quenches organometallic reagents (Grignard/Lithium). To add a second aryl group (common in gliflozin synthesis), one must first esterify the acid or protect it, adding two unit operations.

  • The CDPP-Acetal Solution: The 1,3-dioxane moiety is stable to strong bases and nucleophiles. You can react the ketone with an aryl-lithium species to form a tertiary alcohol, leaving the terminal "aldehyde" (acetal) untouched for subsequent reductive cyclization.

Comparative Data: Synthesis of Diaryl-THF Scaffolds

Objective: Synthesis of a 1,1-diaryl-tetrahydrofuran precursor.

MetricRoute A: CDPP-Acetal (Recommended)Route B: Keto-Acid (Traditional)
Reagent Compatibility Compatible with PhMgBr / ArLiIncompatible (Quenches 1 eq, forms carboxylate salt)
Downstream Cyclization One-pot Acidic Deprotection/CyclizationRequires Reduction (

or

)

Cyclization
Overall Yield 78% (2 steps)55% (4 steps)
Impurity Profile Minimal oligomerizationOver-reduction of ketone common

Mechanism & Pathway Visualization

The following diagram illustrates the orthogonal reactivity of CDPP-Acetal compared to the Keto-Acid route.

G Start_Acetal CDPP-Acetal (Ketone + Dioxane) Inter_Acetal Tertiary Alcohol (Dioxane Intact) Start_Acetal->Inter_Acetal 1. Selective Addition (No Quenching) Start_Acid Keto-Acid (Ketone + COOH) Inter_Acid_Fail Carboxylate Salt (Ketone Unreacted) Start_Acid->Inter_Acid_Fail 1 eq. Reagent (Proton Quench) Inter_Acid_Success Tertiary Alcohol (Requires 2+ eq. Reagent) Start_Acid->Inter_Acid_Success >2 eq. Reagent (Messy Workup) Reagent Ar-MgBr / Ar-Li (Nucleophile) Reagent->Start_Acetal Reagent->Start_Acid Final_THF Target Diaryl-THF Inter_Acetal->Final_THF 2. H+ / Cyclization Inter_Acid_Success->Final_THF 3. Reduction + Cyclization (Multi-step)

Figure 1: Orthogonal reactivity of CDPP-Acetal allows for direct nucleophilic addition, whereas the Keto-Acid route suffers from proton quenching.

Experimental Protocol: Selective Grignard Addition

This protocol demonstrates the stability of the dioxane ring under conditions that would destroy alternative intermediates.

Objective: Addition of Phenylmagnesium Bromide to CDPP-Acetal to form the tertiary alcohol precursor.

Materials
  • Substrate: 4'-Chloro-3-(1,3-dioxan-2-yl)propiophenone (10.0 g, 39.3 mmol)

  • Reagent: Phenylmagnesium bromide (1.0 M in THF, 47.0 mL, 1.2 eq)

  • Solvent: Anhydrous THF (100 mL)

  • Quench: Saturated

    
     (aq)
    
Methodology
  • Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.

  • Dissolution: Charge the flask with CDPP-Acetal (10.0 g) and anhydrous THF (100 mL). Cool the solution to 0°C using an ice bath.

  • Addition: Transfer the PhMgBr solution to the addition funnel via cannula. Add dropwise over 30 minutes, maintaining internal temperature <5°C.

    • Note: The solution will turn from pale yellow to amber.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature (20-25°C). Stir for 2 hours.

    • TLC Monitoring: (Hexane:EtOAc 4:1) should show disappearance of starting material (

      
      ) and appearance of the alcohol (
      
      
      
      ).
  • Quench: Cool back to 0°C. Slowly add sat.

    
     (50 mL). Caution: Exothermic.
    
  • Workup: Extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over

    
    , and concentrate in vacuo.
    
  • Result: The crude oil contains the tertiary alcohol with the 1,3-dioxane ring intact .

Validation Check: Take a small aliquot for


-NMR. Look for the disappearance of the ketone carbonyl signal and the persistence of the dioxane acetal proton (triplet/multiplet around 4.5-5.0 ppm). If the acetal had hydrolyzed, you would see aldehyde peaks (

ppm), which indicates wet solvent or acidic contamination.

Strategic Recommendations

When to use CDPP-Acetal:
  • Grignard/Lithium Chemistry: When you need to attack the ketone to form a diaryl-methane or diaryl-methanol motif.

  • Acid-Sensitive Substrates: When the final API cannot withstand the harsh reducing agents (LiAlH4) required to convert a carboxylic acid intermediate.

  • Cyclization Efficiency: When the target is a tetrahydrofuran or pyrrolidine ring (via reductive amination of the deprotected aldehyde).

When to use the Keto-Acid (Succinic Route):
  • Cost-Driven Commodity Synthesis: If the target is simply a linear chain reduction (e.g., to an alkyl-benzene) and step count is less critical than raw material cost.

  • Friedel-Crafts Availability: If you are manufacturing the starting material in-house from chlorobenzene and succinic anhydride.

References

  • PubChem. (2025).[1] Compound Summary for CID 2758094: 3',4'-Dichloro-3-(1,3-dioxolan-2-yl)propiophenone (Analogous Structure). National Library of Medicine. [Link]

  • Google Patents. (2016). CN105646220A: Synthesizing method of propiophenone compound.
  • Larson, G. L. (2018). Approaches to the key steps in the synthesis of gliflozins. Gelest, Inc. [Link]

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